H-Arg(NO2)-Obzl.HCl

Catalog No.
S12746387
CAS No.
M.F
C13H20ClN5O4
M. Wt
345.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Arg(NO2)-Obzl.HCl

Product Name

H-Arg(NO2)-Obzl.HCl

IUPAC Name

benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride

Molecular Formula

C13H20ClN5O4

Molecular Weight

345.78 g/mol

InChI

InChI=1S/C13H19N5O4.ClH/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);1H/t11-;/m0./s1

InChI Key

HTVMJKKRASKXRT-MERQFXBCSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N.Cl

Biological Significance & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

H-Arg(NO2)-Obzl HCl is primarily used as an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for synthesizing nitric oxide (NO) from L-arginine [1].

  • Role of Nitric Oxide: NO is a crucial signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune response [1].
  • Mechanism: By inhibiting NOS, H-Arg(NO2)-Obzl HCl allows researchers to modulate NO levels, helping to elucidate its role in cellular signaling pathways. This mechanism is particularly valuable for investigating conditions involving dysregulated NO, such as hypertension, inflammatory disorders, and neurodegenerative diseases [1].

The following diagram illustrates how this compound functions within the nitric oxide signaling pathway:

G L_Arg L-Arginine (Precursor) NOS Nitric Oxide Synthase (NOS) L_Arg->NOS Normal Pathway NO Nitric Oxide (NO) NOS->NO Physio Physiological Effects: Vasodilation, Neurotransmission, Immune Response NO->Physio Inhibitor H-Arg(NO2)-Obzl HCl (NOS Inhibitor) Inhibitor->NOS Inhibits

Synthesis and Analytical Data

The synthesis of H-Arg(NO2)-Obzl HCl from L-arginine involves a multi-step process requiring careful control of reaction conditions and protection of functional groups [1].

Stepwise Chemical Synthesis
  • Protection of Functional Groups: The amino and carboxyl groups of L-arginine are protected using appropriate protecting groups, such as Boc (tert-butyloxycarbonyl) [1].
  • Nitration: The guanidino group undergoes selective nitration using nitrating agents under controlled conditions (typically 0-5°C) to yield the nitroarginine intermediate [1].
  • Benzyl Esterification: The carboxylic acid is converted to a benzyl ester. Methods include Fischer-Speier esterification or using reagents like 2-benzyloxy-1-methylpyridinium triflate under neutral conditions [1].
  • Deprotection: The protecting groups on the alpha-amino group are removed, yielding the final product as a hydrochloride salt [1].
Key Spectral Data

While the search results do not provide a full spectral analysis for H-Arg(NO2)-Obzl HCl, they indicate the types of data used for characterization, which typically include [2]:

  • IR (cm⁻¹): Peaks around 3373, 3317 (N-H stretch), 1654 (C=O stretch).
  • ¹H NMR (DMSO-d₆): Complex pattern including peaks for the benzyl group (δ ~7.3 ppm), aliphatic chain protons (δ ~1.6, 3.2 ppm), and amino groups.
  • Mass Spectrometry (ESI-MS): m/z calculated for [M+H]⁺ (free base C₁₃H₁₉N₅O₄): 309.14.

Applications in Research

H-Arg(NO2)-Obzl HCl has diverse applications across chemical and biological research, many of which are shared by similar nitro-arginine derivatives [1] [3] [4].

  • Enzyme Inhibition Studies: Used as a tool to probe the function of NOS and understand its role in various physiological and pathophysiological processes [1] [3].
  • Nitric Oxide Pathway Research: Employed to inhibit NO production and observe downstream effects, helping to uncover the role of NO in cell signaling, vascular regulation, and immune response [1].
  • Drug Development: Serves as a pharmacological tool in developing drugs that target the nitric oxide pathway, helping to identify and validate potential therapeutic targets for diseases like hypertension and inflammatory disorders [1].
  • Chemical Synthesis: Acts as a protected building block for the synthesis of more complex molecules, such as modified peptides and glycopeptides [3].

Experimental Protocol Example

The following workflow summarizes a typical experiment using H-Arg(NO2)-Obzl HCl in a cell-based study to investigate NO signaling:

G Step1 1. Cell Culture & Seeding Seed appropriate cell line (e.g., endothelial cells) in multi-well plates. Step2 2. Pre-Incubation with Inhibitor Add H-Arg(NO2)-Obzl HCl to culture medium and incubate to allow uptake. Step1->Step2 Step3 3. Stimulation Add agent to stimulate NOS activity (e.g., cytokine). Step2->Step3 Step4 4. Measurement & Analysis Measure NO production (e.g., Griess assay) or downstream effects (e.g., vasodilation). Step3->Step4

Key Distinctions from Similar Compounds

H-Arg(NO2)-Obzl HCl is one of several modified arginine compounds. Its specific ester group influences its properties and use.

Compound Name Structure Features Key Properties/Notes
H-Arg(NO2)-Obzl.HCl Nitro group with a benzyl ester The benzyl ester is a common protecting group in peptide synthesis. The compound is less sterically hindered than the benzyl derivative [1].
H-Arg(NO2)-OMe.HCl Nitro group with a methyl ester [5] A simpler structure with less complex reactivity; widely used as an NOS inhibitor in basic research [4].
H-Arg(NO2)-OH Contains the nitro group without ester modification [6] Simpler structure; less complex reactivity [1].

References

H-Arg(NO2)-Obzl HCl in enzyme inhibition studies

Author: Smolecule Technical Support Team. Date: February 2026

Advances in Enzyme Inhibition Analysis

A groundbreaking study published in Nature Communications in June 2025 has introduced a method that can drastically reduce the experimental workload for estimating enzyme inhibition constants [1] [2].

  • The Challenge: Traditional methods for estimating inhibition constants (Ki), which characterize the potency and mechanism of an inhibitor, require experiments at multiple substrate and inhibitor concentrations. This process is resource-intensive and can sometimes introduce bias into the results [1].
  • The New Solution: 50-BOA: The new IC₅₀-Based Optimal Approach (50-BOA) demonstrates that accurate and precise estimation of inhibition constants is possible using data from a single inhibitor concentration that is greater than the IC₅₀ value [1] [2]. This approach can reduce the number of required experiments by over 75% while improving accuracy and reproducibility [2].

The following protocol adapts this innovative method for use with H-Arg(NO₂)-Obzl HCl.

Experimental Protocol for H-Arg(NO₂)-Obzl HCl

This protocol provides a detailed guide for conducting enzyme inhibition studies with H-Arg(NO₂)-Obzl HCl, incorporating the efficient 50-BOA method.

Pre-Experimental Considerations
  • Compound Verification: Before biological testing, verify the chemical identity and purity of your H-Arg(NO₂)-Obzl HCl batch. Techniques like HPLC, NMR, and Mass Spectrometry are critical for this step. A purity of ≥99% is recommended for reliable results in mechanistic studies [3].
  • Solution Preparation: Prepare a stock solution of H-Arg(NO₂)-Obzl HCl in a suitable solvent (e.g., DMSO or water, ensuring compatibility with your enzyme). Determine the IC₅₀ value in a preliminary experiment using a single substrate concentration (typically at the Km value) and a range of inhibitor concentrations [1] [4].
Core Inhibition Assay Using the 50-BOA Method

The workflow below outlines the key steps for applying the 50-BOA method. This streamlined process focuses on using a single, well-chosen inhibitor concentration to determine the inhibition constants.

Start Start: Prepare H-Arg(NO₂)-Obzl HCl Step1 1. Preliminary IC₅₀ Determination (Use multiple inhibitor concentrations) Start->Step1 Step2 2. Set Up 50-BOA Experiment (Single inhibitor conc. > IC₅₀) Step1->Step2 Step3 3. Measure Initial Velocity (V₀) At 3-4 substrate concentrations Step2->Step3 Step4 4. Data Analysis Fit data to mixed inhibition model using 50-BOA algorithm Step3->Step4 Step5 5. Output: Inhibition Constants (Kic and Kiu) and Mechanism Step4->Step5

Detailed Steps:

  • Preliminary IC₅₀ Determination:

    • Run a standard inhibition assay with a fixed substrate concentration ([S] ≈ Kᴍ) and varying concentrations of H-Arg(NO₂)-Obzl HCl.
    • Plot the inhibitor concentration vs. enzyme activity (% of control) and fit a dose-response curve to determine the IC₅₀ value [4].
  • Set Up the 50-BOA Experiment:

    • Based on the results, select a single inhibitor concentration [I] that is greater than the IC₅₀ (e.g., 1.5x or 2x IC₅₀) [1].
    • Measure the initial velocity (V₀) of the enzyme reaction at 3-4 different substrate concentrations (e.g., 0.2Kᴍ, Kᴍ, and 5Kᴍ) with this single [I] [1].
  • Data Analysis with 50-BOA:

    • Input the initial velocity data into the user-friendly 50-BOA tool (available on GitHub for MATLAB and R) [2].
    • The algorithm incorporates the relationship between IC₅₀ and the inhibition constants into the fitting process for the mixed inhibition model, yielding accurate estimates for Kic and Kiu [1].
Data Interpretation and Follow-up
  • Inhibition Constants (Ki): The 50-BOA tool will provide values for Kic (competitive inhibition constant) and Kiu (uncompetitive inhibition constant).
  • Mechanism of Action: The relationship between Kic and Kiu indicates the inhibition mechanism [1]:
    • Competitive: Kic ≪ Kiu (Inhibitor primarily binds to the free enzyme)
    • Uncompetitive: Kiu ≪ Kic (Inhibitor primarily binds to the enzyme-substrate complex)
    • Mixed: Kic and Kiu are of comparable magnitude (Inhibitor binds to both)

Comparison of Experimental Approaches

The table below summarizes the key differences between the traditional method and the optimized 50-BOA approach.

Aspect Traditional Multi-Concentration Method Optimized 50-BOA Method
Inhibitor Concentrations Multiple (e.g., 0, ¹/₃ IC₅₀, IC₅₀, 3 IC₅₀) [1] Single concentration > IC₅₀ [1] [2]
Experimental Load High (often 12+ reaction conditions) Reduced by >75% (only 3-4 conditions) [2]
Estimation Bias Can be introduced by non-optimal data points [1] Minimized by focusing on the most informative data region [1]
Required Tools Standard non-linear regression software Custom 50-BOA package (MATLAB/R) [2]

Key Considerations for Researchers

  • Starting Material Purity: The success of any kinetic study hinges on the quality of the inhibitor. As highlighted in the search results for other peptide derivatives, using materials with verified high purity (≥99%) is essential to avoid artifacts in your data [3].
  • Advantage of 50-BOA: This method is particularly powerful because it does not require prior knowledge of the inhibition type. It uses the general mixed inhibition model, making it broadly applicable for characterizing new inhibitors like H-Arg(NO₂)-Obzl HCl [1].
  • Broader Context: Enzyme inhibition assays are foundational in drug discovery, toxicology, and food science, making efficient and accurate methods like this highly valuable across multiple industries [5] [4].

How to Proceed Without Specific Data

Since direct information on H-Arg(NO₂)-Obzl HCl is unavailable, I suggest:

  • Consult Specialized Databases: Search chemical vendor websites (e.g., BioCrick [6], KiloBio [3]) for analytical data on your compound.
  • Literature Search: Use scholarly databases (e.g., PubMed, Scopus) to find published studies that have used H-Arg(NO₂)-Obzl HCl.
  • Validate Empirically: Treat the provided protocol as a hypothesis. Begin by experimentally determining the IC₅₀ for your specific enzyme system, then apply the 50-BOA method to characterize the inhibition fully.

References

H-Arg(NO2)-Obzl in glycosylated tuftsin synthesis

Author: Smolecule Technical Support Team. Date: February 2026

H-Arg(NO₂)-Obzl in Tuftsin Synthesis

H-Arg(NO₂)-Obzl, or Nω-nitro-L-arginine benzyl ester, is a chemically modified amino acid derivative. Its key features that make it invaluable for peptide synthesis are:

  • Protected Guanidino Group: The nitro (NO₂) group on the arginine side chain prevents unwanted side reactions during the stepwise construction of the peptide chain [1].
  • Protected C-Terminus: The benzyl ester (OBzl) protects the carboxylic acid, which is later removed under specific conditions (like catalytic hydrogenation) after the full peptide sequence is assembled [2] [3] [1].

In the synthesis of tuftsin (Thr-Lys-Pro-Arg) and its glycosylated analogues, H-Arg(NO₂)-Obzl is consistently used to incorporate the C-terminal arginine residue. The table below summarizes its role in specific synthetic studies:

Synthetic Target Role of H-Arg(NO₂)-Obzl Coupling Method Final Deprotection Method
[Hydroxyproline³]-tuftsin analogue [2] Reacted with H-Hyp-Arg(NO₂)-OBzl or Boc-(Glucosylated)Hyp-OH to form dipeptide building blocks. Mixed anhydride procedure. Catalytic hydrogenation.
O-Glucosylated/Galactosylated Tuftsins [3] Condensed with O-glycosylated threonine derivatives (e.g., Fmoc-Thr(α-Glc)-OH) to form tetrapeptides. DCC (Dicyclohexylcarbodiimide) with HOBt (Hydroxybenzotriazole). Catalytic hydrogenation.
GalNAc-containing Tuftsins [4] Reacted with Fmoc-[GalNAc(Ac)₃ α/β]Thr-OH to form glycosylated tetrapeptides. Mixed anhydride procedure. Catalytic hydrogenation followed by treatment with potassium cyanide.

Detailed Protocol: Synthesis of an O-Glucosylated Tuftsin

This protocol outlines the solution-phase synthesis of a tuftsin derivative glycosylated on the threonine residue, adapted from published procedures [3].

Synthesis of the Glycosylated Threonine Building Block
  • Alpha-Glucosylation: React Z-Thr-OBzl with a tetra-O-benzylated glucose donor using the trichloroacetimidate method in the presence of trimethylsilyl trifluoromethane sulfonate as a promoter. This yields Z-Thr[α-Glc(OBzl)₄]-OBzl.
  • Building Block Activation: Subject the alpha-glycosylated product to catalytic hydrogenation to remove the Z and OBzl protecting groups. Subsequently, acylated with Fmoc-OSu (Fmoc-N-succinimidyl ester) to generate the activated amino acid derivative, Fmoc-Thr(α-Glc)-OH, ready for solid-phase peptide synthesis.
Chain Assembly on Solid Support
  • Resin Loading: Use a 4-hydroxymethylphenoxyacetyl-norleucyl derivatized Kieselguhr-supported resin [4].
  • Coupling Cycle: Employ a standard Fmoc-protocol with continuous flow solid-phase synthesis.
    • Deprotection: Remove the Fmoc group with a solution of 20% piperidine in DMF.
    • Activation/Coupling: Use Fmoc-amino acid symmetrical anhydrides or pentafluorophenyl esters, in the presence of N-hydroxybenzotriazole (HOBt), as acylating agents [4].
    • Incorporate H-Arg(NO₂)-Obzl: This derivative is coupled as the C-terminal amino acid. Its stable nitro and benzyl ester protections are compatible with the Fmoc deprotection conditions.
    • Incorporate Glycosylated Building Block: Couple the pre-synthesized Fmoc-Thr(α-Glc)-OH to the growing peptide chain.
Cleavage, Global Deprotection, and Purification
  • Cleavage: Use a standard trifluoroacetic acid (TFA) cocktail to cleave the crude glycopeptide from the resin.
  • Global Deprotection: Subject the crude peptide to catalytic hydrogenation (e.g., using Pd/C under a H₂ atmosphere). This single step simultaneously removes the nitro group from the arginine side chain and the benzyl ester from the C-terminus [4] [3].
  • Purification: Purify the deprotected glycopeptide first by ion-exchange chromatography, followed by preparative reverse-phase HPLC [4].
  • Characterization: Verify the structure and purity of the final product using analytical HPLC, amino acid analysis, optical rotation, and proton NMR spectroscopy [2] [4].

The following workflow diagram summarizes the synthesis of O-glucosylated tuftsin, showing the parallel routes for building block preparation and peptide assembly.

G cluster_0 1. Glycosylated Building Block Synthesis cluster_1 2. Solid-Phase Peptide Assembly cluster_2 3. Cleavage & Global Deprotection cluster_3 4. Purification & Analysis StartBlock Start: Z-Thr-OBzl Glycosylation Alpha-Glucosylation (Trichloroacetimidate Method) StartBlock->Glycosylation Product1 Protected Building Block Z-Thr[α-Glc(OBzl)₄]-OBzl Glycosylation->Product1 Hydrogenation1 Catalytic Hydrogenation Product1->Hydrogenation1 Product2 Deprotected Intermediate Hydrogenation1->Product2 Acylation Acylation with Fmoc-OSu Product2->Acylation FinalBlock Activated Building Block Fmoc-Thr(α-Glc)-OH Acylation->FinalBlock CoupleGlycoThr Couple Fmoc-Thr(α-Glc)-OH FinalBlock->CoupleGlycoThr SPPSStart Resin-Bound Peptide Chain CoupleArg Couple H-Arg(NO₂)-OBzl (Mixed Anhydride) SPPSStart->CoupleArg CoupleLysPro Couple Fmoc-Lys(Z)-Pro-OH CoupleArg->CoupleLysPro CoupleLysPro->CoupleGlycoThr ProtectedPeptide Resin-Bound, Protected Glycosylated Tetrapeptide CoupleGlycoThr->ProtectedPeptide Cleavage Cleavage from Resin (TFA Treatment) ProtectedPeptide->Cleavage Hydrogenation2 Catalytic Hydrogenation (Removes NO₂, OBzl, Z groups) Cleavage->Hydrogenation2 CrudePeptide Crude Glycosylated Tuftsin Hydrogenation2->CrudePeptide Purification Purification (Ion-Exchange & HPLC) CrudePeptide->Purification Analysis Characterization (HPLC, AA Analysis, NMR) Purification->Analysis FinalProduct Pure Glycosylated Tuftsin Analysis->FinalProduct

Biological Activity and Research Applications

Glycosylated tuftsin analogues synthesized using H-Arg(NO₂)-Obzl have shown promising immunomodulatory activities in biological evaluations.

  • Interleukin-1 Release: The [Hyp³]-tuftsin analogue and its α- or β-O-D-glucosylated derivatives were all found to stimulate the release of Interleukin-1 from mouse peritoneal macrophages, demonstrating tuftsin-like activity [2].
  • Cytokine Modulation: Other studies on glyco-tuftsin derivatives have indicated their capacity to modulate the production of key cytokines like Interleukin-1 and Tumor Necrosis Factor (TNF) [2].

The primary research applications of these synthetic glycopeptides are in immunochemistry and drug development, where they are used to study structure-activity relationships and develop new immunotherapeutic strategies [1].

Key Considerations for Researchers

  • Orthogonal Protection: The nitro and benzyl ester protections on H-Arg(NO₂)-Obzl are stable under the basic conditions used for Fmoc removal, making them perfectly suited for Fmoc-based solid-phase peptide synthesis (SPPS).
  • Single-Step Deprotection: A significant advantage is the simultaneous removal of multiple protecting groups (NO₂, OBzl, Z) via catalytic hydrogenation, which streamlines the final stages of synthesis [4] [3].
  • Stereochemical Control: During glycosylation, a mixture of anomers (alpha and beta) may form. Researchers should employ techniques like flash chromatography to isolate the desired diastereoisomer for biological testing [1].
  • Characterization is Crucial: Comprehensive characterization using proton NMR is essential not only to confirm the peptide sequence but also to verify the structure and anomeric configuration of the attached sugar moiety [2] [4].

Conclusion

H-Arg(NO₂)-Obzl is a foundational building block that has enabled the efficient synthesis of various glycosylated tuftsin analogues. The robust synthetic protocols, which combine solution-phase preparation of glycosylated amino acids with solid-phase peptide assembly, allow for the production of pure, well-characterized immunomodulatory compounds. These glycopeptides continue to be valuable tools for probing the immune system and exploring new therapeutic avenues.

References

H-Arg(NO2)-Obzl HCl CARM1 activator studies

Author: Smolecule Technical Support Team. Date: February 2026

Known CARM1 Activators and Study Methods

Although your specific compound is not used, researchers have identified other small molecules as CARM1 activators and developed robust methods to study them. The key findings are summarized below.

Activator/Compound Class Key Characteristics Reported Experimental Context Citation
Uracandolates (e.g., compound 1k) First reported class of CARM1 activators; aryl ureido acetamido indole carboxylates. Increased methylation of histone (H3) and non-histone (PABP1) substrates in vitro and in cells. [1] [1]
Synthetic Activators (unspecified) Used for validation of a high-throughput screening assay. Cellular TR-FRET assay using GFP-PABP1 in MCF7 breast cancer cells. [2] [3] [2] [3]

A core technique for identifying and studying CARM1 activators is a cellular Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay. The workflow below outlines this method, which uses the methylation of a GFP-tagged substrate (PABP1) to measure CARM1 activity.

G Start Start: Introduce GFP-PABP1 into MCF7 cells (BacMam system) A Treat cells with potential chemical activators Start->A B Lyse cells and add antibodies A->B C Form TR-FRET complex: Me-GFP-PABP1 / α-Me-PABP1 / Tb-2nd Ab B->C D Measure TR-FRET signal (520 nm / 495 nm ratio) C->D End Interpret data: Higher TR-FRET ratio = Increased CARM1 activity D->End

Detailed Protocol: TR-FRET Assay for CARM1 Activator Screening

This protocol is adapted from the method developed to identify allosteric activators of CARM1 in a biologically relevant cellular context [2] [3].

1. Cell Preparation and Transfection

  • Cell Line: Use MCF7 human breast cancer cells.
  • Gene Delivery: Transiently transduce cells with a BacMam virus encoding a GFP-PABP1 fusion protein.
  • Incubation: Allow 24 hours for GFP-PABP1 expression.

2. Compound Treatment

  • After the 24-hour expression period, treat the cells with the candidate CARM1 activator compounds.
  • Include appropriate controls (e.g., vehicle control for baseline activity, known activators for positive control).

3. Cell Lysis and Immunodetection

  • Lyse the cells directly in the assay plate.
  • To the lysate, add:
    • A primary rabbit polyclonal antibody specific for methylated PABP1.
    • A secondary Terbium (Tb)-labeled goat anti-rabbit antibody.

4. TR-FRET Measurement and Analysis

  • Incubation: Allow the mixture to incubate for 1 hour to form a ternary complex.
  • Complex Formation: The complex consists of:
    • Methylated GFP-PABP1 (acceptor)
    • Anti-methyl-PABP1 antibody
    • Tb-labeled secondary antibody (donor)
  • Reading: Use a plate reader capable of TR-FRET measurements.
  • Emission: The Tb donor is excited, and if the GFP acceptor is nearby (due to antibody binding), FRET occurs.
  • Key Metric: Calculate the TR-FRET ratio (emission at 520 nm from GFP divided by emission at 495 nm from Tb). An increase in this ratio indicates higher PABP1 methylation and, therefore, enhanced CARM1 activity.

Important Note on H-Arg(NO2)-Obzl HCl

The search results clearly indicate that H-Arg(NO2)-Obzl HCl is a derivative of the amino acid arginine with a nitro group attached to its side chain, further modified with a benzyl ester [4]. Its primary documented biological role is as an inhibitor of Nitric Oxide Synthase (NOS), not as an activator of CARM1 [4]. It is commonly used in research as a tool compound to modulate nitric oxide-related pathways.

Suggested Research Direction

To proceed with your research on CARM1 activation, you could:

  • Source the reported uracandolate compounds (e.g., 1k) for your studies [1].
  • Adapt the TR-FRET assay protocol provided above to screen your own compound libraries for novel CARM1 activators [2] [3].

References

Comprehensive Application Notes and Protocols: H-Arg(NO2)-Obzl as a Nitric Oxide Synthase Inhibitor in Vascular Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nitric Oxide Synthases and Their Vascular Roles

Nitric oxide synthases (NOS) represent a family of enzymes responsible for the production of nitric oxide (NO), a crucial signaling molecule in the cardiovascular system that regulates vascular tone, platelet activation, and leukocyte adhesion. The endothelial NOS isoform (eNOS or NOS3) is particularly important in vascular homeostasis, generating NO that promotes vasodilation and maintains anti-thrombotic surfaces in blood vessels. [1] All NOS isoforms metabolize L-arginine to L-citrulline and NO via two consecutive NADPH-dependent monooxygenations, requiring several cofactors including tetrahydrobiopterin (BH4), flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), and calmodulin. [2] The NOS enzyme exists as a homodimer with each subunit containing oxygenase and reductase domains, connected by a calmodulin-binding region that regulates electron transfer between domains. [3]

The vascular implications of NO signaling extend to numerous pathological conditions. NO insufficiency manifests as endothelial dysfunction in hypercholesterolemia, essential hypertension, and atherosclerosis. [1] Interestingly, rare genetic disorders such as lysinuric protein intolerance (caused by mutations in the SLC7A7 dibasic amino acid transporter) demonstrate the critical importance of arginine transport for NO production, with patients exhibiting reduced coronary perfusion and prothrombotic states reversible by arginine administration. [1] Given this central role in vascular pathophysiology, precise pharmacological tools for modulating NO signaling are essential for both basic research and therapeutic development.

Chemical and Biochemical Profile of H-Arg(NO2)-Obzl

Basic Chemical Properties

H-Arg(NO2)-Obzl (also known as Nω-nitro-L-arginine benzyl ester) is a chemically modified arginine derivative featuring strategic molecular modifications that enable its function as a NOS inhibitor. The compound has a molecular formula of C₁₃H₁₉N₅O₄ and a molecular weight of 309.32 g/mol for the free base form, while the hydrochloride salt form (commonly used in experimental settings) has a molecular formula of C₁₃H₂₀ClN₅O₄ and molecular weight of 345.78 g/mol. [4] [5] The compound demonstrates a density of 1.37 g/cm³ and a melting point between 132-134°C, indicating its stability under standard laboratory conditions. [4]

The structural features of H-Arg(NO2)-Obzl include three key modifications from native L-arginine: (1) a nitro group (-NO₂) attached to the guanidino side chain, (2) a benzyl ester group (-Obzl) protecting the C-terminal carboxyl function, and (3) preservation of the L-configuration at the alpha-carbon. [4] [5] The IUPAC name is benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate, which precisely describes its stereochemistry and functional groups. [4] The benzyl ester modification enhances the compound's cell permeability compared to non-esterified nitroarginine analogs, facilitating intracellular delivery to endothelial and vascular smooth muscle cells in experimental settings.

Biochemical Mechanism of Action

H-Arg(NO2)-Obzl functions primarily as a competitive inhibitor of nitric oxide synthase isoforms, competing with the natural substrate L-arginine for binding at the enzyme's active site. [4] [5] The inhibitor binds to the oxygenase domain of NOS, where the native substrate conversion occurs. [2] The nitro group on the guanidino functionality is particularly crucial for inhibition, as it alters the electronic properties and steric configuration of the side chain, preventing the proper catalytic steps required for NO synthesis. [5]

Additionally, certain NOS inhibitors including some nitroarginine derivatives can act as reaction-based inhibitors, a phenomenon observed with L-Nω-methylarginine (L-NMA) which is metabolized by iNOS and nNOS to form N-hydroxyderivatives that either process to L-citrulline and NO or inactivate NOS through heme loss. [2] While the exact behavior of H-Arg(NO2)-Obzl in this context requires further investigation, its structural similarity to other nitroarginine compounds suggests potential for complex inhibition mechanisms beyond simple competitive inhibition.

Table 1: Key Chemical and Physical Properties of H-Arg(NO2)-Obzl

Property Specification Experimental Notes
CAS Number 7672-27-7 Unique chemical identifier
Molecular Formula C₁₃H₁₉N₅O₄ (free base) Determined by elemental analysis
Molecular Weight 309.32 g/mol (free base) Calculated from formula
Density 1.37 g/cm³ At 20°C
Melting Point 132-134°C Decomposition may occur
Storage Conditions -20°C, desiccated Long-term stability maintained

Mechanism of NOS Inhibition and Vascular Effects

Inhibition of NO Production and Signaling Consequences

The primary biochemical action of H-Arg(NO2)-Obzl is the dose-dependent inhibition of nitric oxide production through its action on NOS enzymes. By reducing NO bioavailability, this compound allows researchers to investigate the physiological and pathophysiological roles of NO in vascular systems. [4] The inhibition of NO production has several downstream consequences on vascular function: (1) reduced activation of soluble guanylyl cyclase in vascular smooth muscle cells, (2) decreased cyclic GMP (cGMP) production, (3) diminished vasodilation, and (4) increased vascular tone. [1] These effects make H-Arg(NO2)-Obzl particularly valuable for modeling hypertensive states and investigating endothelial dysfunction in experimental settings.

The vascular implications of NOS inhibition extend beyond simple vasoconstriction. NO normally inhibits platelet aggregation and limits platelet recruitment to growing thrombi, meaning that H-Arg(NO2)-Obzl treatment can promote a pro-thrombotic state in research models. [1] Additionally, NO-generating vasodilators impair vascular smooth muscle cell proliferation, so NOS inhibition may remove this protective mechanism following vascular injury. [1] These diverse effects enable researchers to use H-Arg(NO2)-Obzl to explore complex vascular pathologies in controlled laboratory settings.

Cross-Talk Between NO Synthesis Pathways

Recent research has revealed fascinating cross-talk mechanisms between different NO synthesis pathways. The nitrate-nitrite-NO pathway represents an NOS-independent alternative route for NO formation, serving as a storage reservoir that complements the classical L-arginine-NOS-dependent system. [6] Studies demonstrate that boosting the nitrate-nitrite-NO pathway through dietary nitrate supplementation modulates eNOS phosphorylation, reducing activating phosphorylation at Ser1177 while increasing inhibitory phosphorylation at Thr495. [6] This cross-talk illustrates the complex feedback regulation in NO homeostasis and suggests that H-Arg(NO2)-Obzl effects may be influenced by the activity of alternative NO generation pathways.

This cross-talk has important experimental implications. Individual responses to H-Arg(NO2)-Obzl may depend on basal eNOS activity, with vessels or animal models having already compromised eNOS activity (as seen in aged animals or disease models) potentially showing augmented responses to additional NOS inhibition. [6] Furthermore, research indicates that eNOS can become "uncoupled" in certain pathological states, such as vascular aging, where arginase upregulation leads to eNOS uncoupling and increased superoxide production. [7] In such conditions, the effects of H-Arg(NO2)-Obzl may differ significantly from those in healthy tissue.

Experimental Protocols and Methodologies

Preparation of Stock Solutions and Working Concentrations

For experimental use, H-Arg(NO2)-Obzl.HCl (the hydrochloride salt form) is recommended due to its enhanced solubility in aqueous buffers. Prepare a stock solution at 100 mM concentration in dimethyl sulfoxide (DMSO) or sterile physiological saline. Aliquots can be stored at -20°C for up to 6 months without significant degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. For working solutions, dilute the stock in an appropriate physiological buffer such as Krebs-Henseleit solution for vascular tissue studies or cell culture medium for in vitro experiments. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent toxicity effects.

The effective concentration range for H-Arg(NO2)-Obzl varies by experimental system. For isolated enzyme preparations, typical working concentrations range from 10-100 μM. [2] In cellular assays or tissue bath experiments, concentrations of 0.1-1 mM are often required due to cellular uptake considerations and tissue penetration barriers. [2] Include appropriate controls such as native L-arginine (for competitive reversal experiments) and inactive stereoisomers when available to confirm specific NOS inhibition.

Protocol for Isolated Vessel Reactivity Studies

Objective: To assess endothelial-dependent vasodilation and NOS inhibition in isolated arterial segments.

Materials:

  • Wire myograph system for isometric tension recording
  • Oxygenated Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.1 mM glucose)
  • H-Arg(NO2)-Obzl working solution (1 mM in Krebs buffer)
  • Acetylcholine chloride stock solution (10 mM in distilled water)
  • Phenylephrine or norepinephrine for pre-contraction

Method:

  • Isolate arterial segments (2-3 mm rings) from animal models (typically rat aorta or mesenteric arteries) and mount in myograph chambers.
  • Equilibrate tissues for 60 minutes in oxygenated (95% O₂/5% CO₂) Krebs buffer at 37°C with resting tension of 2-5 mN (depending on vessel size).
  • Pre-contract vessels with an ED₈₀ concentration of phenylephrine (typically 0.1-1 μM).
  • Once stable contraction is achieved, generate cumulative concentration-response curves to acetylcholine (10 nM - 10 μM) to assess endothelium-dependent relaxation.
  • Wash tissues thoroughly and incubate with H-Arg(NO2)-Obzl (100 μM) for 30 minutes.
  • Repeat pre-contraction and acetylcholine concentration-response protocol in the presence of inhibitor.
  • Include time-matched control vessels without inhibitor to account for potential time-dependent changes in responsiveness.

Data Analysis: Calculate percentage relaxation relative to pre-contracted tone for each acetylcholine concentration. Compare half-maximal effective concentration (EC₅₀) and maximum response (Eₘₐₓ) values between control and H-Arg(NO2)-Obzl-treated tissues using appropriate statistical tests (typically repeated measures ANOVA with post-hoc testing).

Protocol for Cellular NO Measurement with Fluorescent Probes

Objective: To quantify NO production in endothelial cell cultures following pharmacological inhibition with H-Arg(NO2)-Obzl.

Materials:

  • Cultured endothelial cells (primary HUVECs or endothelial cell lines)
  • NO-sensitive fluorescent dye (DAF-FM DA, 5 mM stock in DMSO)
  • H-Arg(NO2)-Obzl working solutions (10 μM - 1 mM in cell culture medium)
  • Calcium ionophore (A23187 or ionomycin) for eNOS stimulation
  • Fluorescence plate reader or confocal microscopy system

Method:

  • Plate endothelial cells in black-walled, clear-bottom 96-well plates at 80% confluence and culture overnight.
  • Load cells with 5 μM DAF-FM DA in serum-free medium for 30 minutes at 37°C.
  • Wash cells twice with warm PBS to remove excess probe.
  • Pre-treat cells with H-Arg(NO2)-Obzl (varying concentrations) for 30 minutes.
  • Stimulate eNOS activity with calcium ionophore (1 μM) or other appropriate agonists (e.g., VEGF, bradykinin).
  • Measure fluorescence intensity (excitation 495 nm, emission 515 nm) at 5-minute intervals for 60 minutes.
  • Include control wells with no stimulation and wells with native L-arginine (1 mM) to reverse competitive inhibition.

Data Analysis: Calculate the rate of fluorescence increase (slope of fluorescence vs. time) for each treatment condition after stimulation. Normalize data to protein content or cell number. Generate concentration-inhibition curves for H-Arg(NO2)-Obzl and calculate IC₅₀ values using non-linear regression analysis.

Table 2: Experimental Conditions for H-Arg(NO2)-Obzl in Different Research Applications

Application Recommended Concentration Incubation Time Key Readout Parameters
Isolated Vessel Studies 100-500 μM 30-45 minutes Acetylcholine-induced relaxation; Basal tone changes
Cell Culture Models 10 μM - 1 mM 30 minutes - 24 hours DAF-FM fluorescence; cGMP accumulation; Western blot for eNOS phosphorylation
Enzyme Activity Assays 10-100 μM During assay incubation L-citrulline production; NADPH consumption; NO electrode measurement
Animal Administration 10-100 mg/kg (intravenous) Acute or chronic (days-weeks) Blood pressure monitoring; Vascular reactivity ex vivo

Research Applications in Vascular Biology and Pharmacology

Modeling Endothelial Dysfunction and Vascular Pathologies

H-Arg(NO2)-Obzl serves as a fundamental tool for experimentally inducing endothelial dysfunction to model cardiovascular diseases. Researchers employ this inhibitor to create in vitro and ex vivo models of conditions characterized by reduced NO bioavailability, such as hypertension, atherosclerosis, and diabetic vasculopathy. [4] In these applications, the compound allows investigators to dissect the specific contribution of NOS-derived NO to observed vascular phenotypes. For example, studies examining the interaction between oxidative stress and endothelial function frequently use H-Arg(NO2)-Obzl to distinguish between NO-dependent and NO-independent mechanisms of impaired vasodilation.

In vascular aging research, H-Arg(NO2)-Obzl has helped elucidate the complex interplay between different enzymatic pathways. Studies demonstrate that aged vessels exhibit increased arginase activity, which reciprocally regulates NOS by substrate depletion. [7] In this context, H-Arg(NO2)-Obzl can be used to probe how NOS inhibition effects differ between young and aged tissues, revealing age-specific vulnerabilities in NO signaling. Furthermore, research shows that inducible NOS (iNOS) expression increases with age and contributes to arginase activation through S-nitrosylation, creating a feed-forward cycle of endothelial dysfunction that can be investigated using isoform-specific inhibitors in combination with H-Arg(NO2)-Obzl. [7]

Investigating Vascular Tone Regulation and Blood Pressure Control

The compound has been extensively utilized in studies examining the fundamental mechanisms of vascular tone regulation. By acutely inhibiting NO production in isolated vessel preparations, researchers can quantify the relative contribution of NO to basal tone in different vascular beds. These studies have revealed substantial heterogeneity in NO dependence across various vessel types and sizes, with generally greater NO contribution in larger conduit arteries compared to resistance vessels. Additionally, H-Arg(NO2)-Obzl enables investigation of the interaction between NO and other vasoactive systems, including endothelin-1, angiotensin II, and sympathetic nervous system signaling.

In whole-animal studies, acute administration of H-Arg(NO2)-Obzl (typically via intravenous bolus or infusion) produces reliable increases in blood pressure by reducing NO-dependent vasodilation. [6] This application allows researchers to assess the physiological significance of NO in cardiovascular homeostasis and to test compensatory mechanisms that counteract hypertensive challenges. Interestingly, studies examining the cross-talk between NOS-dependent and nitrate-nitrite-NO pathways have revealed that the blood pressure response to NOS inhibition depends on background nitrate/nitrite status, with paradoxical effects observed at different dietary nitrate levels. [6] These findings highlight the importance of controlling for dietary factors when designing in vivo studies with H-Arg(NO2)-Obzl.

Data Presentation and Analysis

Quantitative Parameters for NOS Inhibition

Table 3: Key Quantitative Parameters for H-Arg(NO2)-Obzl in Experimental Models

Parameter Typical Value Range Experimental System Notes
Enzyme Inhibition Kᵢ 1-50 μM Purified NOS isoforms Varies by isoform; generally competitive inhibition
Cellular IC₅₀ 10-100 μM Cultured endothelial cells Dependent on uptake via cationic amino acid transporters
Ex vivo EC₅₀ shift 3-10 fold rightward shift Isolated vessel acetylcholine response Measure of endothelial dysfunction induction
In vivo hypertensive dose 10-50 mg/kg (IV) Rat models Rapid onset; duration 1-2 hours

Signaling Pathways and Experimental Visualization

NOS Inhibition Pathway in Vascular Function

The following diagram illustrates the key signaling pathways affected by H-Arg(NO2)-Obzl in vascular endothelial and smooth muscle cells, highlighting the points of pharmacological intervention:

G NOS Inhibition Pathway in Vascular Function LArg L-Arginine NOS NOS Enzyme LArg->NOS Substrate Citrulline L-Citrulline NOS->Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP cGMP Production sGC->cGMP Relaxation Vasodilation cGMP->Relaxation Inhibitor H-Arg(NO2)-Obzl Inhibitor->NOS Competitive Inhibition

Experimental Workflow for Vascular Studies

The following diagram outlines a standardized experimental workflow for employing H-Arg(NO2)-Obzl in vascular reactivity studies:

G Experimental Workflow for Vascular Studies Step1 1. Vessel Isolation and Mounting Step2 2. Equilibrium Period (60 min) Step1->Step2 Step3 3. Pre-contraction with Vasoconstrictor Step2->Step3 Step4 4. Acetylcholine Concentration-Response Step3->Step4 Step5 5. H-Arg(NO2)-Obzl Incubation (30 min) Step4->Step5 Baseline Baseline endothelial function assessment Step4->Baseline Step6 6. Repeat Acetylcholine Concentration-Response Step5->Step6 Step7 7. Data Analysis and Interpretation Step6->Step7 PostInhibition Post-inhibition endothelial function Step6->PostInhibition

Technical Considerations and Limitations

Specificity and Off-Target Effects

While H-Arg(NO2)-Obzl is a valuable pharmacological tool, researchers should consider its potential limitations in experimental design. As with many arginine-based NOS inhibitors, complete isoform specificity is not achieved with this compound, as it inhibits all three NOS isoforms to varying degrees. [2] For studies requiring isoform-specific inhibition, complementary approaches such as genetic knockout models or siRNA knockdown may be necessary. Additionally, high concentrations of H-Arg(NO2)-Obzl might potentially affect other enzymatic systems, particularly those utilizing arginine as a substrate (e.g., arginase in the urea cycle), though the benzyl ester modification may reduce interaction with some of these systems.

The benzyl ester moiety in H-Arg(NO2)-Obzl requires consideration in experimental interpretation. Esterase activity in tissues and serum may cleave this group, converting the compound to nitroarginine, which has different pharmacokinetic and pharmacodynamic properties. This conversion may be desirable in some experimental contexts but represents a confounding factor in others. Researchers should monitor for potential esterase-mediated metabolism in their specific experimental systems, particularly in prolonged incubations or in vivo studies.

Optimization and Troubleshooting

For researchers encountering suboptimal inhibition with H-Arg(NO2)-Obzl, several strategies may improve results. First, verify that the compound is fully dissolved and that stock solutions are freshly prepared or properly stored. Second, consider pre-incubation time, as maximal inhibition may require 30-60 minutes depending on the experimental system. Third, in cellular assays, confirm that the inhibitor is adequately penetrating cells; combination with approaches that enhance cationic amino acid transporter activity may improve intracellular delivery.

Appropriate controls are essential for interpreting experiments with H-Arg(NO2)-Obzl. These should include vehicle controls (DMSO or saline), native L-arginine reversal experiments to confirm competitive inhibition, and comparison with other NOS inhibitors such as L-NAME when possible. In vessel reactivity studies, endothelium-independent vasodilators (e.g., sodium nitroprusside) should be tested to confirm that observed effects are specific to endothelial NO pathway inhibition rather than general impairment of smooth muscle relaxation capacity.

Conclusion and Future Perspectives

H-Arg(NO2)-Obzl remains a fundamental tool in vascular pharmacology research, providing a reliable means to inhibit NOS activity and probe NO-dependent processes in diverse experimental systems. Its well-characterized mechanism as a competitive arginine analog, combined with moderate cell permeability due to the benzyl ester modification, makes it particularly valuable for investigating endothelial dysfunction mechanisms and vascular tone regulation. As research advances, this compound continues to reveal new dimensions of NO biology, particularly in the context of cross-talk between different NO synthesis pathways and in age-related vascular pathologies.

The evolving understanding of nitroso-redox balance and NOS uncoupling in vascular diseases suggests new applications for H-Arg(NO2)-Obzl in exploring these complex pathological mechanisms. [7] Furthermore, the development of more selective NOS inhibitors building on the fundamental arginine scaffold highlights the continuing relevance of this chemical class for both basic research and therapeutic development. [3] As vascular research continues to advance, H-Arg(NO2)-Obzl will undoubtedly remain an essential component of the methodological toolkit for investigating NO signaling in cardiovascular physiology and disease.

References

Application Notes & Protocols: Synthesis of Modified Tuftsin Derivatives Using H-Arg(NO2)-Obzl

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Tuftsin (Thr-Lys-Pro-Arg, TKPR) is an immunostimulatory tetrapeptide naturally found in the Fc-domain of the heavy chain of immunoglobulin G (residues 289-292) [1]. It acts as a potent activator of macrophages, monocytes, and polymorphonuclear leukocytes by binding to specific receptors on these cells, enhancing phagocytosis, promoting chemotaxis, and stimulating anti-tumor immune responses [2] [1]. Due to its hydrophilic nature, tuftsin cannot be directly grafted onto drug delivery systems like liposomes without a hydrophobic anchor. Modifications, particularly at the C-terminus, allow the creation of tuftsin analogues that retain biological activity while enabling conjugation to carriers for targeted therapy [2].

H-Arg(NO2)-Obzl (Nω-nitro-L-arginine benzyl ester) is a crucial protected arginine derivative in peptide synthesis. The nitro (NO₂) group protects the guanidino function of arginine, and the benzyl ester (Obzl) protects the C-terminal carboxylic acid [3] [4]. Its stability under various reaction conditions and straightforward deprotection make it invaluable for synthesizing complex peptides like tuftsin and its analogues [3].

Role of H-Arg(NO2)-Obzl in Tuftsin Synthesis

H-Arg(NO2)-Obzl serves as the C-terminal building block in the stepwise synthesis of the tuftsin tetrapeptide sequence and its modified derivatives. The protecting groups it carries are essential for preventing side reactions and ensuring the correct formation of peptide bonds [3] [4].

The following workflow outlines the typical solid-phase synthesis of a modified tuftsin derivative, highlighting the point at which H-Arg(NO2)-Obzl is incorporated.

G Start Start: Resin Activation SP1 Couple Fmoc-AA1 Start->SP1 SP2 Fmoc Deprotection SP1->SP2 SP3 Couple Fmoc-AA2 SP2->SP3 SP4 Fmoc Deprotection SP3->SP4 SP5 Couple Fmoc-Pro SP4->SP5 SP6 Fmoc Deprotection SP5->SP6 SP7 Couple H-Arg(NO2)-Obzl SP6->SP7 SP8 Global Deprotection and Cleavage SP7->SP8 End Final Product: Purified Modified Tuftsin SP8->End

Synthetic Protocols

This section provides detailed methodologies for synthesizing key tuftsin derivatives using H-Arg(NO2)-Obzl.

Protocol: Synthesis of Palmitoyl Tuftsin for Liposome Grafting

This protocol enables the grafting of tuftsin onto liposomes for targeted drug delivery to macrophages [2].

  • Objective: To synthesize a tuftsin derivative with a C-terminal palmitoyl anchor via an ethylenediamine spacer.

  • Principle: The carboxyl group of the C-terminal arginine is modified with a hydrophobic chain, allowing incorporation into lipid bilayers while preserving the N-terminal biological activity of tuftsin.

  • Materials:

    • H-Arg(NO2)-Obzl (as the C-terminal building block)
    • Palmitoyl chloride
    • Ethylenediamine
    • Boc-Arg(NO2)-OH
    • Boc-Lys(Z)-OH, Boc-Pro-OH, Boc-Thr-OH (for sequential peptide chain elongation)
    • Coupling reagents: DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (N-Hydroxybenzotriazole)
    • Solvents: Diethyl ether, Dimethylformamide (DMF), Dichloromethane (DCM)
    • Deprotection reagents: Trifluoroacetic acid (TFA) for Boc, Catalytic Hydrogenation (H₂/Pd-C) for Cbz (Z) and NO₂ groups.
  • Step-by-Step Procedure:

    • Synthesis of Spacer Anchor: React palmitoyl chloride with an excess of ethylenediamine in dilute diethyl ether. Purify the intermediate, H₂N-(CH₂)₂-NH-CO-C₁₅H₃₁ [2].
    • Coupling to Protected Arginine: Couple the amine from step 1 with Boc-Arg(NO₂)-OH using the DCC/HOBt procedure. Purify the product, Boc-Arg(NO₂)-NH-(CH₂)₂-NH-CO-C₁₅H₃₁, via silica gel chromatography [2].
    • Sequential Peptide Synthesis: a. Remove the Boc group from the product of step 2 using TFA. b. Couple the resulting amine with Boc-Pro-OH using DCC/HOBt. c. Deprotect the Boc group and couple with Boc-Lys(Z)-OH. d. Deprotect the Boc group and couple with Boc-Thr-OH. e. This yields the fully protected palmitoyl tuftsin: Boc-Thr-Lys(Z)-Pro-Arg(NO₂)-NH-(CH₂)₂-NH-CO-C₁₅H₃₁ [2].
    • Global Deprotection: Remove all protecting groups via catalytic hydrogenation (H₂/Pd-C). This step simultaneously removes the Boc group, the Cbz (Z) group from lysine, the nitro (NO₂) group from arginine, and converts the benzyl ester (if still present) to a carboxylic acid, yielding the final palmitoyl tuftsin (I) [2].
Protocol: Synthesis of O-Glycosylated Tuftsin Derivatives

This protocol describes the incorporation of glycosylated threonine at the N-terminus of tuftsin using H-Arg(NO2)-Obzl as the C-terminal anchor [3].

  • Objective: To synthesize tuftsin derivatives with mono-saccharides (e.g., D-glucose or D-galactose) O-linked to the threonine side chain.

  • Principle: A pre-formed, suitably protected glycosylated threonine derivative is used as the N-terminal amino acid during sequential peptide coupling to H-Lys(Z)-Pro-Arg(NO₂)-OBzl.

  • Materials:

    • H-Lys(Z)-Pro-Arg(NO₂)-OBzl (Tripeptide intermediate)
    • Fmoc-Thr(α-Glc)-OH, Fmoc-Thr(β-Gal)-OH (or other glycosylated threonine building blocks)
    • Coupling reagents: DCC and HOBt
    • Solvents: DMF, DCM
    • Deprotection reagents: Piperidine (for Fmoc), Catalytic Hydrogenation (H₂/Pd-C)
  • Step-by-Step Procedure (Solution Phase):

    • Coupling of Glycosylated Threonine: React Fmoc-Thr(Glycosyl)-OH with the tripeptide intermediate H-Lys(Z)-Pro-Arg(NO₂)-OBzl in the presence of DCC and HOBt [3].
    • Fmoc Deprotection: Remove the Fmoc group from the coupled tetrapeptide using piperidine in DMF.
    • Global Deprotection: Subject the fully protected, glycosylated tetrapeptide to catalytic hydrogenation (H₂/Pd-C). This removes the Z group from lysine, the NO₂ group from arginine, and the benzyl ester (Obzl), while typically also cleaving any benzyl protecting groups on the sugar moiety, yielding the final O-glycosylated tuftsin [3].
    • Purification: Purify the crude product using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [3].

Data Presentation and Analysis

The table below summarizes key physicochemical data for H-Arg(NO2)-Obzl and its role in tuftsin derivative synthesis.

Table 1: Characterization Data and Reaction Parameters for H-Arg(NO2)-Obzl

Parameter Specification / Value Application / Significance
CAS Number 7672-27-7 [3] Chemical identifier for ordering and literature searches.
Molecular Formula C₁₃H₁₉N₅O₄ [3] -
Molecular Weight 309.32 g/mol [3] Stoichiometric calculations for synthesis.
Melting Point 132-134 °C [3] Purity assessment; pure compound has a sharp range.
Density 1.37 g/cm³ [3] -
IUPAC Name benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate [3] -
Protecting Groups NO₂ (guanidino), Obzl (C-terminal carboxyl) [3] [4] Prevents side reactions during peptide bond formation.
Deprotection Method Catalytic hydrogenation (H₂/Pd-C) [2] or Sodium borohydride/Copper catalysts [4] Orthogonal to many other protecting groups (e.g., Fmoc, Boc).

Biological Applications and Implications

The modification of tuftsin using H-Arg(NO2)-Obzl enables the creation of analogues with enhanced therapeutic potential.

  • Drug Delivery to Macrophages: Grafting palmitoyl-tuftsin onto liposomes creates a "guided missile" for targeting macrophages. These tuftsin-bearing liposomes significantly boost the efficacy of encapsulated drugs against intracellular pathogens like Mycobacterium tuberculosis, Leishmania donovani, and Aspergillus fungi [2]. The mechanism involves specific binding to tuftsin receptors on macrophages, leading to enhanced phagocytosis and drug release directly inside the infected cell.

  • Beyond Phagocytosis: Neuropilin-1 Binding: Recent studies reveal that tuftsin (TKPR) and its higher-affinity analogue, TKPPR, can bind to neuropilin-1 (NRP-1) [5]. NRP-1 is a receptor for Vascular Endothelial Growth Factor (VEGF). Dimeric and tetrameric forms of TKPPR show greatly increased affinity for NRP-1 and can inhibit VEGF-induced signaling in endothelial cells [5]. This suggests that some of tuftsin's physiological effects, particularly in the nervous system and potentially in angiogenesis, may be mediated through this pathway. The synthesis of such multimeric analogues heavily relies on protected building blocks like H-Arg(NO2)-Obzl.

The following diagram illustrates the two primary biological pathways engaged by modified tuftsin analogues, demonstrating their therapeutic potential.

G cluster_path1 Pathway 1: Immunomodulation & Drug Delivery cluster_path2 Pathway 2: VEGF Signaling Modulation Tuftsin Modified Tuftsin Analogue Macrophage Binds Tuftsin Receptor on Macrophage Tuftsin->Macrophage e.g., Liposomal Drug NRP1 Binds Neuropilin-1 (NRP-1) Receptor Tuftsin->NRP1 e.g., Multimeric TKPPR Effects1 Enhanced Phagocytosis Reactive Oxygen Species Production Cytokine Release (TNF-α) Macrophage->Effects1 Outcome1 Outcome: Elimination of Intracellular Pathogens (Tuberculosis, Leishmaniasis) Effects1->Outcome1 Effects2 Blocks VEGF165 Binding Inhibits VEGFR-2 Autophosphorylation NRP1->Effects2 Outcome2 Outcome: Potential Anti-angiogenic Effects Effects2->Outcome2

Conclusion

H-Arg(NO2)-Obzl is a cornerstone building block in the synthesis of functionally diverse tuftsin analogues. Its well-understood protection and deprotection profile allows for the reliable construction of complex peptides. The protocols outlined herein—for creating liposome-anchored and glycosylated tuftsins—enable the exploration of tuftsin's full therapeutic potential, from targeted antimicrobial delivery to the modulation of key signaling pathways in cancer and vascular biology. The continuous development of new analogues using these fundamental synthetic principles remains a promising avenue for innovative drug design.

References

H-Arg(NO2)-Obzl HCl in drug development research

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: H-Arg(NO2)-Obzl in Research

H-Arg(NO2)-Obzl, or Nω-Nitro-L-arginine benzyl ester, is a chemically modified amino acid derivative that serves as a critical tool in pharmacological and biochemical research, particularly in studies concerning the nitric oxide (NO) pathway and peptide drug development [1].

Key Research Applications
  • Peptide Synthesis Intermediate: This compound is extensively used in the synthesis of complex peptides and glycopeptides. Its nitro group on the arginine side chain serves as a protected form of the guanidino group, which is stable during peptide chain assembly and can be removed later under specific conditions [1]. For instance, it has been used in the synthesis of modified tuftsins and glycosylated tuftsin-containing peptides [1].
  • Enzyme Inhibition Studies: H-Arg(NO2)-Obzl functions as an inhibitor of nitric oxide synthase (NOS). By binding to the active site of NOS, it blocks the production of nitric oxide, allowing researchers to probe the enzyme's role in various physiological and pathophysiological processes, such as vascular regulation and immune response [1].
  • Nitric Oxide Pathway Research: It is employed to inhibit NO synthesis in cellular and molecular biology studies. This helps elucidate the role of NO in cell signaling, with implications for understanding cardiovascular diseases, neurodegenerative conditions, and inflammatory disorders [1].
  • Pharmacological Tool in Drug Development: As a selective NOS inhibitor, H-Arg(NO2)-Obzl is used to validate new drug candidates that target the nitric oxide pathway. It helps in identifying and assessing the efficacy of potential therapeutics for conditions like hypertension and angiogenesis-dependent cancers [1] [2].
Quantitative Data Summary

The table below summarizes the key physicochemical properties of H-Arg(NO2)-Obzl and its common salt form.

Property H-Arg(NO2)-Obzl (Free Base) H-Arg(NO2)-Obzl.TosOH (p-Tosylate Salt)
CAS Number 7672-27-7 [1] 7672-27-7 [3]
Molecular Formula C13H19N5O4 [1] C13H19N5O4·C7H8O3S [3]
Molecular Weight 309.32 g/mol [1] 481.52 g/mol [3]
Density 1.37 g/cm³ [1] 1.37 g/cm³ [3]
Melting Point 132-134°C [1] 115.0-135.0°C [3]
Specific Rotation [α]20/D - +4.58° (C=2, DMF) [3]
Storage Conditions - 2-8°C [3]

Experimental Protocols

The following protocols outline the synthesis and application of H-Arg(NO2)-Obzl and related compounds in a research setting.

Protocol 1: General Procedure for Solution-Phase Peptide Coupling Using H-Arg(NO2)-Obzl

This protocol is adapted from synthetic procedures for glycosylated tuftsins [1].

  • Objective: To couple H-Arg(NO2)-OBzl with a peptide sequence to form a new amide bond.
  • Materials:
    • H-Arg(NO2)-OBzl
    • Protected amino acid or peptide (e.g., H-Lys(Z)-Pro-Arg(NO2)-OBzl)
    • DCC (N,N'-Dicyclohexylcarbodiimide)
    • HOBt (1-Hydroxybenzotriazole)
    • Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
    • TLC plates (Silica gel)
  • Method:
    • Dissolve the protected amino acid/peptide (1.0 equivalent) and H-Arg(NO2)-OBzl (1.0 equivalent) in anhydrous DMF or DCM.
    • Cool the mixture to 0°C in an ice bath.
    • Add HOBt (1.1 equivalents) and DCC (1.1 equivalents) to the reaction mixture.
    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring. Monitor the reaction progress by TLC (e.g., using chloroform/methanol/acetic acid 90:10:3 as mobile phase).
    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
    • Concentrate the filtrate under reduced pressure and purify the resulting crude product using flash chromatography on silica gel or preparative HPLC.
  • Notes: All reagents and solvents should be anhydrous. The benzyl (Obzl) and nitro (NO2) protecting groups can typically be removed in a subsequent step by catalytic hydrogenation [1].
Protocol 2: Synthesis of Pyrazole Derivatives from Arginine for Antiangiogenic Screening

This protocol is based on research into novel antiangiogenic pyrazoles synthesized from arginine derivatives [2].

  • Objective: To synthesize a novel class of pyrazole compounds using H-Arg(NO2)-based intermediates for biological evaluation.
  • Materials:
    • H-Arg(NO2)-OH
    • Thionyl chloride (SOCl2)
    • Methanol (MeOH)
    • Hydrazine hydrate (N2H4·H2O)
    • Dibromo derivative of chalcone
    • Ethanol, Pyridine
    • TLC equipment
  • Method:
    • Synthesis of H-Arg(NO2)-OMe·HCl: Add SOCl2 (2.0 equivalents) slowly to a solution of H-Arg(NO2)-OH (1.0 equivalent) in methanol at room temperature. Stir until reaction completion by TLC. Evaporate the solvent to obtain the ester derivative as a hydrochloride salt [2].
    • Synthesis of H-Arg(NO2)-CO-NH-NH2: Reflux H-Arg(NO2)-OMe·HCl (1.0 equivalent) with hydrazine hydrate (1.5 equivalents) in ethanol for 18-20 hours. After TLC confirmation, distill off the solvent and wash the residue with ice-cold water to obtain the hydrazide [2].
    • Synthesis of Pyrazole (5a–k): Reflux a mixture of the dibromo derivative of chalcone (1.0 equivalent) and H-Arg(NO2)-CO-NH-NH2 (1.0 equivalent) in ethanol with a few drops of pyridine as a catalyst overnight. Pour the cooled mixture into ice-water, extract the precipitate with chloroform, and evaporate the solvent. Recrystallize the final product from ethanol [2].
  • Application: The resulting pyrazole compounds can be screened for antiangiogenic activity using in vivo models like the yolk sac assay and for antioxidant activity via radical scavenging assays [2].

Experimental Workflow and Signaling Pathway

The diagrams below illustrate a generalized workflow for using H-Arg(NO2)-Obzl in peptide synthesis and its role in the nitric oxide signaling pathway.

Start Start: Peptide Synthesis Planning A Protect Arg side chain as H-Arg(NO2)-Obzl Start->A B Couple with next amino acid using DCC/HOBt in DMF A->B C Deprotection & Cleavage (Catalytic Hydrogenation) B->C D Purification (Flash Chromatography, HPLC) C->D End Final Peptide D->End

Diagram 1: Workflow for using H-Arg(NO2)-Obzl in peptide synthesis. The nitro and benzyl ester groups provide stability during the coupling steps and are removed in a final deprotection stage.

NOS NOS Enzyme NO Nitric Oxide (NO) Vasodilation, Signaling NOS->NO Blocked NO Pathway Inhibited Physiological Effect Observed NOS->Blocked Production Blocked LArg L-Arginine (Native Substrate) LArg->NOS Inhibitor H-Arg(NO2)-Obzl (Inhibitor) Inhibitor->NOS Binds Active Site

Diagram 2: Role of H-Arg(NO2)-Obzl in Nitric Oxide Signaling Pathway. The compound acts as a competitive inhibitor of Nitric Oxide Synthase (NOS), preventing the conversion of L-Arginine to Nitric Oxide and allowing researchers to study the pathway's functions.

Important Safety and Handling Notes

  • For Research Use Only: Suppliers explicitly state that products like H-Arg(NO2)-Obzl are not for therapeutic use and cannot be sold to patients [1].
  • Storage: The compound should be stored in sealed containers at cool, dry conditions (2-8°C) and protected from light and moisture to maintain stability [3].
  • Quality Control: Always refer to the Certificate of Analysis (COA) for lot-specific data, including purity (typically >98% by HPLC), water content, and specific rotation [3] [4] [5].

References

H-Arg(NO2)-Obzl HCl solubility issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the main factors affecting the solubility of H-Arg(NO2)-Obzl·HCl? The solubility is primarily influenced by the ionic strength and pH of the solvent, the presence of aromatic groups that can interact with the guanidinium moiety, and temperature. The benzyl ester and nitro-guanidino groups make the molecule largely hydrophobic, leading to poor water solubility [1].

  • Q2: Are there any recommended solvent systems for dissolving H-Arg(NO2)-Obzl·HCl? Research on similar benzyl-protected amino acid derivatives suggests starting with pure DMSO to dissolve the compound into a concentrated stock solution (e.g., 25-100 mg/mL) [2]. For aqueous-based experiments, this stock can then be diluted into a buffered solution. Co-solvents like PEG300 or techniques using micelle solutions can also aid in maintaining solubility in the final working solution [2] [3].

  • Q3: What is the scientific basis for using arginine to improve solubility? The guanidinium group in arginine can form strong cation–π interactions with the hydrophobic aromatic groups of other compounds. This interaction is a key mechanism for solubilizing aromatic molecules, which is relevant given the benzyl ester in H-Arg(NO2)-Obzl·HCl [4]. Polymers with multiple guanidinium groups are even more effective than arginine alone at solubilizing large aromatic compounds [4].

Troubleshooting Guide for Low Solubility

Here is a structured approach to diagnosing and resolving solubility problems.

Troubleshooting Step Action & Rationale Specific Protocol or Example
1. Solvent Selection Start with a high-quality, anhydrous DMSO to create a concentrated stock solution. DMSO is excellent at dissolving a wide range of organic compounds. Weigh the compound and add DMSO to achieve a 100 mg/mL stock. Use brief sonication or vortexing to aid dissolution. Always use freshly opened DMSO to avoid water absorption [2].
2. Aqueous Dilution When transferring from DMSO stock to an aqueous buffer, ensure the buffer has properties that help maintain solubility. Dilute the DMSO stock slowly into the aqueous buffer while vortexing. The final DMSO concentration will depend on your assay tolerance (often 0.1-1%). Pre-warming the buffer to 37°C may help for some solutions [3].
3. Use of Solubilizing Additives Incorporate L-Arginine or L-Arginine-HCl into your aqueous buffer. The guanidinium groups interact with aromatic rings, pulling the compound into solution. Prepare a working buffer containing 0.5 - 1.0 M L-arginine hydrochloride. This high concentration is often necessary to achieve a significant solubilizing effect [4] [5].
4. Temperature Adjustment Gently warm the solution. Increasing temperature generally increases the solubility of solids and liquids, provided the dissolution reaction is endothermic. Place the solution in a water bath or heating block at 37-45°C for short periods (e.g., 5-15 minutes), then mix by inversion. Do not overheat, as this may degrade the compound [6] [3].

Experimental Workflow for Solubility Enhancement

For a systematic approach, you can follow this detailed protocol to enhance the solubility of H-Arg(NO2)-Obzl·HCl in an aqueous system.

Start Start: H-Arg(NO2)-Obzl·HCl Solubility Issue SP Prepare Stock Solution in DMSO Start->SP AB Prepare Aqueous Buffer (with or without 0.5-1.0 M L-Arginine·HCl) Start->AB Dilute Dilute DMSO Stock into Aqueous Buffer SP->Dilute AB->Dilute Incubate Incubate at 37°C with gentle agitation Dilute->Incubate Check Check for Precipitation (Visual/Turbidity) Incubate->Check Success Success: Clear Solution Proceed with Experiment Check->Success Clear Fail Failed: Precipitation Observed Check->Fail Cloudy/Precipitate Troubleshoot Proceed to Troubleshooting Steps: 1. Increase Arginine Concentration 2. Adjust pH 3. Try different co-solvent Fail->Troubleshoot

Materials Needed:

  • H-Arg(NO2)-Obzl·HCl
  • Anhydrous DMSO
  • L-Arginine hydrochloride (L-Arg·HCl)
  • Appropriate buffer (e.g., phosphate buffer saline, pH 7.4)
  • Sonicator or vortex mixer
  • Water bath or heating block

Step-by-Step Procedure:

  • Stock Solution Preparation: Dissolve H-Arg(NO2)-Obzl·HCl in anhydrous DMSO to prepare a 100 mg/mL stock solution. Use brief sonication (5-10 minutes) to ensure complete dissolution [2].
  • Arginine Buffer Preparation: Prepare your standard aqueous buffer (e.g., PBS). In a separate aliquot of this buffer, dissolve L-Arg·HCl to a final concentration of 0.5 M - 1.0 M [4] [5].
  • Dilution and Incubation: Add the required volume of your DMSO stock solution dropwise into the arginine-containing buffer while continuously vortexing. The final DMSO concentration should ideally be kept below 1% to minimize biological effects in cell-based assays.
  • Temperature Assistance: Incubate the final solution at 37°C for 15-30 minutes with gentle shaking or agitation.
  • Visual Inspection: After incubation, visually inspect the solution against a dark background. A clear, non-cloudy solution indicates successful solubilization. If precipitation is observed, proceed through the troubleshooting steps listed in the table above.

References

H-Arg(NO2)-Obzl HCl storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Basic Handling and Storage Guidelines

While explicit long-term storage conditions are not provided in the search results, the following table summarizes the available physical property data that can inform handling and storage decisions.

Property Value / Description Source
Molecular Formula C13H20ClN5O4 (Hydrochloride salt) [1]
Molecular Weight 345.78 g/mol (Hydrochloride salt) [1]
Melting Point 132-134 °C [2]
Density 1.37 g/cm³ [2]

Recommended Storage and Handling Practices

Based on the standard handling practices for research chemicals and the available data, you should adhere to the following protocols:

  • Storage Temperature: Store the compound at -20°C or lower. This is a standard precaution for many bioactive peptides and amino acid derivatives to maintain long-term stability.
  • Container: Keep the compound in a tightly sealed, original container to protect it from moisture and air.
  • Handling: Allow the vial to reach room temperature before opening it to prevent condensation and absorption of moisture. Perform weighing operations quickly and in a controlled atmosphere, such as a dry box, if possible.
  • Intended Use: Remember that this product is exclusively for research purposes and is not designed for human or veterinary therapeutic use [1].

Troubleshooting Common Experimental Issues

The following workflow can help you identify and resolve common problems related to compound stability and purity.

Start Start: Unexpected Experimental Result P1 Check Physical Appearance Start->P1 P2 Verify Solubility Start->P2 P3 Assay Purity (HPLC) Start->P3 S1 Compound clumped, discolored, or hygroscopic P1->S1 S2 Low solubility or hazy solution P2->S2 S3 Additional peaks in chromatogram P3->S3 A1 Probable Cause: Moisture Uptake or Decomposition S1->A1 A2 Probable Cause: Impurities or Partial Degradation S2->A2 A3 Probable Cause: Chemical Degradation S3->A3 R1 Action: Dry sample thoroughly. Consider repurification. A1->R1 R2 Action: Filter solution. Analyze and repurify compound. A2->R2 R3 Action: Repurify compound. Ensure proper storage conditions. A3->R3

Methodology for Stability Assessment

If you need to establish the stability profile for your specific batch, here is a detailed protocol for conducting a stability study.

Objective: To determine the chemical stability of H-Arg(NO2)-Obzl HCl under various storage conditions over time.

Materials:

  • High-purity sample of H-Arg(NO2)-Obzl HCl
  • Analytical HPLC system with a C18 column
  • Suitable solvents (e.g., water, acetonitrile)
  • Controlled temperature environments (e.g., -20°C, 4°C, 25°C)
  • Desiccators and humidity chambers

Procedure:

  • Sample Preparation: Accurately weigh aliquots of the compound and place them in separate, clearly labeled vials.
  • Storage Conditions: Store the sample vials under different stress conditions:
    • Long-term Storage: -20°C (control)
    • Accelerated Conditions: 4°C, 25°C, 40°C
    • Humidity Stress: 25°C / 75% Relative Humidity (using a saturated salt solution)
    • Light Sensitivity: Expose one sample to intense light as per ICH guidelines.
  • Time Points: Remove samples for analysis at predetermined intervals (e.g., 1, 3, 6, 12 months).
  • Analysis: At each time point:
    • Dissolve the sample to a specific concentration.
    • Analyze using HPLC to track the appearance of degradation products and the decrease in the main peak area.
    • Calculate the percentage of remaining parent compound.

Data Interpretation: The condition under which the compound shows less than 10% degradation over a specific period can be considered a suitable storage condition.

References

Troubleshooting Guide: Common Synthesis Issues and Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Issue & Symptom Root Cause Solution / Optimization

| Formation of Ornithine Byproduct [1] | H-Arg(NO₂) side chain degradation during final acidic cleavage (e.g., with HF). | • Add thioanisole to the cleavage mixture as a scavenger. [1] • Consider using Na-Boc-Nin-formyltryptophan if Trp is present. [1] | | Low Coupling Efficiency / Truncated Sequences | • Low purity of H-Ser-OBzl HCl or other amino acids. [2] • Unprotected side-chain amide of Asn/Gln reacting with coupling reagents. [1] | • Use HPLC-verified ≥99% pure H-Ser-OBzl HCl. [2] • Protect Asn/Gln side chains with Trt (Fmoc chemistry) or Xan (Boc chemistry) groups. [1] | | Aspartimide Formation (When Asp is in sequence) [1] | • Strong basic conditions (e.g., during Fmoc deprotection). • Use of DBU in deprotection recipes. | • Avoid DBU for Fmoc deprotection if Asp is present. [1] • Add a small amount of formic acid to the piperidine deprotection solution. [1] |

Frequently Asked Questions (FAQs)

  • Q1: What is the minimum purity required for the starting material H-Ser-OBzl HCl?

    • A: For reliable peptide synthesis, a minimum purity of ≥99% (as verified by HPLC) is recommended. Impurities like benzyl alcohol can severely disrupt coupling efficiency and lead to truncated sequences. [2]
  • Q2: How can I verify the purity of my H-Ser-OBzl HCl?

    • A: The gold standard method is High-Performance Liquid Chromatography (HPLC). [2]
      • Procedure: Dissolve the sample in methanol or water and inject it into an HPLC system with a UV detector (220–280 nm). A single dominant peak (>99% area) at the expected retention time confirms high purity.
      • Supporting Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can identify specific chemical contaminants, and Mass Spectrometry (MS) can confirm the molecular weight and detect unknown impurities. [2]
  • Q3: Are there alternative protecting groups to NO₂ for the arginine side chain in Boc chemistry?

    • A: Yes. The Tos (tosyl) group is a common alternative to NO₂ in Boc chemistry. While it is also removed during HF cleavage, it is less prone to the side reactions that lead to ornithine formation. Note that the released Tos group can modify tryptophan residues, which can be mitigated with scavengers. [1]
  • Q4: What coupling reagents should I consider?

    • A: Modern peptide synthesis primarily uses reagents from these families: carbodiimides, phosphonium salts (e.g., PyBOP), and aminium salts (e.g., HATU). The choice depends on the specific sequence to minimize racemization and achieve high coupling efficiency. [3]

Experimental Workflow for Synthesis & Optimization

The following diagram outlines a recommended workflow for synthesizing and troubleshooting H-Arg(NO₂)-Obzl HCl, integrating the key steps and quality control checks.

SynthesisWorkflow cluster_troubleshoot Troubleshooting Steps start Start Synthesis verify Verify H-Ser-OBzl HCl Purity start->verify hplc HPLC Analysis verify->hplc pass Purity ≥99%? hplc->pass couple Perform Coupling pass->couple Yes ts_purity Re-purity or Re-synthesize Starting Materials pass->ts_purity No cleave Cleave & Deprotect (Add Scavengers) couple->cleave analyze Analyze Final Product cleave->analyze low_yield Low Yield? analyze->low_yield end Successful Synthesis low_yield->end No ts_protect Check Side-Chain Protection low_yield->ts_protect Yes (Coupling) ts_cleavage Optimize Cleavage Conditions & Scavengers low_yield->ts_cleavage Yes (Cleavage) ts_purity->verify ts_protect->couple ts_cleavage->cleave

Key Recommendations Summary

To maximize your synthesis yield, focus on three core principles:

  • Quality In, Quality Out: Always begin with HPLC-verified high-purity starting materials (≥99%) to prevent low coupling yields from the outset. [2]
  • Manage the NO₂ Group: Be aware that the NO₂ group on arginine is susceptible to side reactions during acidic cleavage. Using scavengers like thioanisole is crucial to prevent the formation of ornithine byproducts. [1]
  • Protect Reactive Side Chains: Ensure that the side chains of other amino acids (like Asn, Gln, and Asp) are properly protected to avoid side reactions that can cap the growing peptide chain or create impurities. [1]

References

H-Arg(NO2)-Obzl HCl purification methods optimization

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview & Key Properties

Understanding the basic properties of H-Arg(NO2)-Obzl.HCl (CAS 7672-27-7 or 7672-27-7) is the first step in designing a purification strategy.

The table below summarizes its key characteristics:

Property Description
IUPAC Name Benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate; hydrochloride [1]
Molecular Formula C₁₃H₂₀ClN₅O₄ [1]
Molecular Weight 345.78 g/mol [1]
Melting Point 132-134 °C [2]
Density 1.37 g/cm³ [2]
Chemical Nature Nitro-arginine derivative, benzyl ester, hydrochloride salt [1]

Troubleshooting Common Synthesis & Purification Challenges

The following FAQs address common issues inferred from general peptide synthesis principles and the specific structure of this compound.

FAQ 1: How can I optimize the nitration step during synthesis? The nitration of the guanidino group is a critical and sensitive step. The literature suggests the following optimized parameters for high yield and minimal side products [1]:

Parameter Optimal Condition Rationale & Impact
Temperature 0-5 °C Prevents decomposition of sensitive intermediates [1].
Reaction Time 2-4 hours Maximizes conversion efficiency [1].
Nitrating Agent 1.2:1 ratio to substrate Prevents over-nitration and formation of side products [1].
pH Control 1.5-2.0 Stabilizes reactive intermediates during the reaction [1].

FAQ 2: What are the recommended methods for removing the nitro (NO₂) protecting group? The NO₂ group on the arginine side chain can be removed using specific reducing agents. The choice of method depends on your desired final product and what other protecting groups are present [1] [3].

Method Reagent System Conditions Selectivity & Notes
Sodium Borohydride Reduction NaBH₄ / Cu(acac)₂ Room temperature, 30-60 mins [1]. Selective for the nitro group; preserves other acid-labile protections [1].
Catalytic Hydrogenation H₂ / Pd-C 1 atm, 25°C, 2-4 hours [1]. Non-selective; will also remove benzyl (Bzl, Obzl) and Cbz groups [3].
Tin Chloride Reduction SnCl₂ / acid 55°C, in 2-MeTHF solvent [1]. A selective alternative under controlled conditions [1].

FAQ 3: The benzyl ester is not forming efficiently. What are some improved techniques? Benzyl ester formation for arginine derivatives can be challenging. Beyond classic Fischer-Speier esterification, consider these advanced methods [1]:

  • Improved Reagent: Using 2-benzyloxy-1-methylpyridinium triflate as an activating reagent offers neutral reaction conditions, which improves compatibility with the acid-sensitive nitroarginine framework [1].
  • Green Solvent: Recent methodologies have identified 2-methyltetrahydrofuran (2-MeTHF) as an optimal solvent for this transformation, providing improved yields and enantiomeric purity compared to traditional benzene-based systems [1].

Experimental Workflow for Synthesis & Purification

The diagram below outlines the general workflow for the synthesis and key purification or deprotection steps of this compound, based on the information available.

Start Start: L-Arginine Precursor P1 1. Protect Functional Groups (e.g., Alpha-Amine) Start->P1 P2 2. Nitration of Guanidino Group (Temp: 0-5°C, 2-4 hrs) P1->P2 P3 3. Benzyl Ester Formation (Use 2-MeTHF solvent) P2->P3 P4 4. Final Deprotection (Yields this compound) P3->P4 Purify Purify Crude Product P4->Purify End Final Pure Product Purify->End

Methodology for Key Steps

Synthesis of this compound from L-Arginine [1]:

  • Protection: The alpha-amino and carboxy groups of L-arginine are protected using suitable protecting groups (e.g., Boc for the amine).
  • Nitration: The guanidino group is selectively nitrated using a nitrating agent like a mixture of nitric and sulfuric acids, under tightly controlled temperatures of 0-5°C.
  • Benzyl Esterification: The protected carboxy group is converted to the benzyl ester using benzyl alcohol and an acid catalyst, or via an improved method with 2-benzyloxy-1-methylpyridinium triflate.
  • Final Deprotection: The temporary protecting group on the alpha-amino group is removed under conditions that do not affect the nitro group or the benzyl ester, yielding the final this compound product.

Purification & Analysis: While specific details are scarce, standard peptide purification techniques apply:

  • Techniques: Recrystallization (using solvents like ethanol/water or ethyl acetate/hexane) and chromatography (e.g., silica gel) are commonly used for purification [1].
  • Analysis: Use ¹H NMR and MALDI-TOF MS to confirm the chemical structure, molecular weight, and purity of the final product [4] [1].

References

H-Arg(NO2)-Obzl ester hydrolysis prevention techniques

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Hydrolysis Mechanism

The benzyl (Obzl) ester protecting group is acid-labile, meaning it is susceptible to cleavage in acidic environments [1]. The hydrolysis follows an acid-catalyzed mechanism.

The diagram below illustrates the reaction pathway and the competing equilibrium you need to manage.

G A H-Arg(NO2)-Obzl Ester B Acidic Conditions (H⁺) A->B Step 1: Protonation C Protonated Ester B->C D Nucleophilic Attack by H₂O C->D Step 2 E Tetrahedral Intermediate D->E F Final Products: H-Arg(NO2)-OH + Benzyl Alcohol E->F Step 3: Collapse & Cleavage

This mechanism shows why controlling the reaction environment is fundamental to preventing unwanted hydrolysis. The benzyl ester is designed to be stable under basic conditions but will cleave when exposed to acids [1].

Troubleshooting Guide & FAQ

Here are answers to common questions and strategies to prevent hydrolysis of your H-Arg(NO2)-Obzl group.

FAQ / Issue Possible Cause Recommended Solution
Hydrolysis occurs during routine handling or storage. Exposure to ambient moisture and atmospheric CO2 (forms carbonic acid). Store the compound in a desiccator at low temperature. Use anhydrous, aprotic solvents (e.g., DMF, DCM) for dissolution [2].
Unwanted cleavage happens during a reaction step. The reaction mixture is acidic, or an acidic reagent is used. Monitor reaction pH; avoid TFA, HCl, or other strong acids. Use neutral or slightly basic buffers for aqueous steps [1].
How to selectively remove other protecting groups without affecting the Obzl ester? Using globally strong acid conditions like HF or TFMSA, which cleave Obzl. Choose orthogonal protecting groups. For example, use Fmoc for α-amine, which is removed with base (piperidine), leaving the acid-labile Obzl intact [3] [1].
When is the intentional hydrolysis of H-Arg(NO2)-Obzl required? Final deprotection step to obtain the free acid (H-Arg(NO2)-OH). Use strong acid conditions like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic Acid (TFMSA) in TFA with scavengers [2] [1].

Proactive Experimental Planning

The most effective way to prevent issues is to design your synthesis strategy from the start with protecting group orthogonality in mind.

  • Strategy is Key: In a multi-step synthesis, combine the benzyl (Obzl) ester with a base-labile protecting group for the α-amino function, such as Fmoc (9-Fluorenylmethoxycarbonyl). This allows you to deprotect the amine repeatedly with piperidine without affecting the acid-sensitive Obzl ester [3] [1].
  • Confirm Identity: After synthesis, use mass spectrometry to confirm the structure of your final product. The absence of the molecular ion peak for the Obzl-protected intermediate and the presence of the peak for the free acid can confirm whether hydrolysis has occurred [2].

References

handling H-Arg(NO2)-Obzl HCl sensitive functional groups

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Here are answers to common questions and problems related to handling protected amino acids like H-Arg(NO₂)-Obzl HCl.

  • Q1: What are the primary stability concerns for H-Arg(NO₂)-Obzl HCl? The stability of this molecule is influenced by its two key protecting groups:

    • Nitro Group (NO₂ on the Arg side chain): This group is sensitive to reduction and nucleophilic attack. Exposure to reducing agents or strong nucleophiles can lead to its decomposition or undesired side reactions [1].
    • Benzyl Ester (Obzl on the C-terminus): This group is typically removed by acidolysis (e.g., with HBr/AcOH or TFA). However, it can be labile under mildly acidic conditions and is also sensitive to hydrogenation [2]. The nitro group may be incompatible with hydrogenation methods for benzyl ester removal.
  • Q2: Which solvents and reagents should I avoid? The table below summarizes compatibility recommendations.

Substance Type Examples to Use with Caution / Avoid Potential Risk / Reason
Reducing Agents Sodium dithionite, thiols (e.g., DTT), phosphines Reduction of the nitro (NO₂) group [1].
Strong Nucleophiles Hydrazine, primary amines Nucleophilic attack on the nitro group [1].
Strong Acids Hydrochloric Acid (HCl) in organic solvents, Trifluoroacetic Acid (TFA) Cleavage of the benzyl ester (Obzl). The extent of cleavage depends on concentration, temperature, and time [2].
Catalytic Hydrogenation H₂, Pd/C While used to remove benzyl groups, it will also reduce the nitro group, making it an unsuitable method [2].
  • Q3: My coupling reactions are slow or inefficient. What could be wrong?
    • Cause: The nitro group on the arginine side chain is highly electron-withdrawing. This can significantly decrease the nucleophilicity of the alpha-amino group, making it less reactive in coupling reactions.
    • Troubleshooting Steps:
      • Confirm Reagent Freshness: Ensure your coupling reagents (e.g., HOBt, HATU) are fresh and properly stored.
      • Optimize Stoichiometry: You may need to use a larger excess of the coupling reagent (e.g., 1.5 - 2.5 equivalents) and/or extend the reaction time.
      • Verify Base: Ensure an appropriate excess of base (e.g., DIPEA, NMM) is used to ensure the amino group is deprotonated [3].
      • Check for Impurities: Analyze your starting material by HPLC to ensure it has not degraded.

General Handling & Storage Protocols

The following general methodologies, derived from peptide synthesis literature, can be applied to handle sensitive amino acid derivatives.

1. Standard Storage and Handling [3] [2]

  • Storage: Store the powder in a desiccator at -20 °C or below.
  • Handling: Always work in a well-ventilated fume hood. Bring the vial to room temperature before opening to avoid condensation of moisture, which can promote hydrolysis.
  • Solvent Preparation: Use high-purity, anhydrous solvents (DMF, DCM) for dissolution. Consider using molecular sieves to maintain an anhydrous environment for critical reactions.

2. General Deprotection Workflow The diagram below illustrates the logical decision process for deprotecting a doubly-protected amino acid like H-Arg(NO₂)-Obzl HCl.

G Start Start: Protected Peptide A Assess Protecting Groups Start->A B Identify Incompatibilities A->B C Plan Sequential Removal B->C D Step 1: Remove Nitro (NO₂) Group? C->D E Step 2: Remove Benzyl (Obzl) Group? D->E No F Use Selective Reduction (e.g., SnCl₂ in AcOH) D->F Yes G Use Acidolysis (e.g., HBr/AcOH, TFA) E->G Yes F->E H Final Product: Deprotected Peptide G->H

Key Consideration: The standard method for removing a benzyl ester (acidolysis) may be incompatible with the acid-labile nitro group. The typical hydrogenation method for a benzyl group cannot be used because it will also reduce the nitro group. You must consult literature specific to H-Arg(NO₂)-Obzl HCl to find a viable orthogonal deprotection strategy.

3. Monitoring Reaction Progress

  • Analytical Method: Use Analytical HPLC with a UV-Vis detector.
  • Column: Reverse-phase C18 column (150 x 4.6 mm, 5 μm).
  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
  • Gradient: 5% B to 95% B over 20-30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: Monitor at 220 nm for the peptide bond and at 260-280 nm for the nitro-aromatic group [2].
  • Mass Spectrometry: Use LC-MS to confirm the identity of the starting material and any intermediates or by-products.

References

Key Considerations for Catalytic Hydrogenation Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes critical parameters to optimize during catalytic hydrogenation, a common step for removing protecting groups like Obzl and nitro-arginine in peptide synthesis.

Parameter Optimization Guidelines Common Issues & Solutions

| Catalyst Selection | Type: Palladium on carbon (Pd/C) is most common for hydrogenolysis. Loading: Typically 5-20 mol%; start with 10% [1]. | Poisoning: Catalyst inhibited by sulfur or heavy metal impurities; ensure reagent purity. Inactivity: Use fresh catalyst; old catalyst may be deactivated by moisture/air. | | Solvent System | Polarity: Use methanol, ethanol, ethyl acetate, or mixtures for good substrate/catalyst solubility [2]. | Poor Conversion: Solvent too non-polar; switch to more polar protic solvent (e.g., MeOH). Side Reactions: For acid-sensitive peptides, avoid acidic solvents (e.g., AcOH). | | Reaction Atmosphere | Pressure: Atmospheric (balloon) to medium pressure (3-5 bar); higher pressure can speed reaction but requires specialized equipment. | Slow Reaction: Insufficient hydrogen; ensure sealed system and check H₂ source (balloon/cylinder). | | Reaction Monitoring | Method: Use TLC or LC-MS to track starting material consumption and detect intermediates [3]. | Incomplete Reaction: Extend reaction time; consider slight increase in catalyst loading or H₂ pressure. | | Acidic Additives | Purpose: Add weak acids (e.g., 1 eq. HCl) to prevent catalyst deactivation by basic nitrogen atoms in the product [1]. | Catalyst Inhibition: Additives crucial when free amino groups are generated during reaction. |

Experimental Workflow for Reaction Setup and Troubleshooting

For a visual guide to the hydrogenation process and common problems, follow this troubleshooting workflow:

hydrogenation_troubleshooting Catalytic Hydrogenation Troubleshooting Workflow Start Start: Reaction Setup Step1 Reaction Setup: • Catalyst: Pd/C (10-20 mol%) • Solvent: MeOH or EtOH • Additive: 1 eq. HCl • Atmosphere: H₂ balloon Start->Step1 Step2 Monitor Reaction via TLC/LC-MS Step1->Step2 Step3 Reaction Complete? Step2->Step3 Step4 Workup & Purification Step3->Step4 Yes Problem1 Problem: No Reaction Step3->Problem1 No Problem2 Problem: Slow/Incomplete Step3->Problem2 No Problem3 Problem: Side Products Step3->Problem3 No Sol1 Check: • Catalyst activity (fresh?) • System leaks • H₂ source pressure Problem1->Sol1 Sol1->Step1 Adjust & Restart Sol2 Try: • Increase catalyst loading • Switch solvent • Add more acidic additive • Increase temperature Problem2->Sol2 Sol2->Step1 Adjust & Restart Sol3 Try: • Lower catalyst loading • Change solvent (less polar) • Reduce reaction time • Lower temperature Problem3->Sol3 Sol3->Step1 Adjust & Restart

General Protocol for Catalytic Hydrogenation

This procedure can be adapted for the hydrogenolysis of H-Arg(NO2)-Obzl HCl.

  • Step 1: Reaction Setup

    • In a round-bottom flask, dissolve the protected peptide H-Arg(NO2)-Obzl HCl in a suitable solvent (e.g., methanol or ethanol).
    • Add the catalyst (e.g., 10-20 mol% Pd/C). Warning: Pd/C is pyrophoric when dry. Handle under inert atmosphere and do not allow to dry.
    • Place the reaction mixture under a hydrogen atmosphere using a balloon or a Parr hydrogenation apparatus.
    • Stir the reaction at room temperature, monitoring by TLC or LC-MS until completion.
  • Step 2: Reaction Work-up

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Rinse the catalyst thoroughly with the reaction solvent.
    • Concentrate the filtrate under reduced pressure to obtain the crude product.
    • Purify the product further if necessary using standard techniques like recrystallization or preparative HPLC [3].

Methodology from Relevant Research

The following recent studies provide insights into catalyst design and handling that can inform troubleshooting:

  • Amino-Acid Functionalized Catalysts: A 2025 study designed a Ni/Arg@zeolite-Y nanocomposite, immobilizing L-arginine on a solid support. This highlights a broader trend of using amino acids in catalyst systems and demonstrates that heterogeneous catalysts can be highly effective and recyclable [2].
  • Handling Air-Sensitive Catalysts: Research on oligopeptide synthesis emphasizes that many modern catalysts, particularly those containing metals, are air- and moisture-sensitive. This suggests that ensuring an inert atmosphere (e.g., using N₂ or Ar) during catalyst weighing and reaction setup could resolve issues of catalyst deactivation [3].

References

H-Arg(NO2)-Obzl HCl TLC monitoring troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

TLC Optimization & Troubleshooting Guide

The core of effective TLC monitoring lies in optimizing the solvent system to achieve the correct separation. The following table outlines common issues and their solutions, based on general TLC best practices.

Problem Description Possible Causes Suggested Solutions & Troubleshooting Steps
No Spot Separation Unsuitable solvent system (too polar) [1] Adjust the ratio of the mobile phase. Start with a less polar solvent and gradually increase polarity [1].
All compounds remain at the baseline (solvent too non-polar) [1] Increase the percentage of the polar solvent in the mixture [1].
Streaking or Tailed Spots Sample overload on the TLC plate [1] Dilute your sample solution and re-spot. Ensure spot is small and concentrated.
Interactions with the stationary phase [1] Try a solvent system with a different selectivity; consider adding a basic modifier like triethylamine if the compound is basic.
Uncertain Product Identification Unknown Rf value for the product Co-spot your reaction mixture with an authentic sample of the starting material to identify consumed reagent [2].
Multiple close-moving spots Use a staining reagent specific for the functional groups in your molecule (e.g., ninhydrin for free amines).
Inconsistent Rf Values Improper chamber saturation [1] Ensure the TLC chamber is properly lined with filter paper and saturated with solvent vapor before development.
Varying solvent depth Maintain a consistent and shallow solvent depth (~0.5 cm) in the chamber.

Experimental Protocol for TLC Monitoring

Here is a detailed methodology for monitoring a synthesis reaction using TLC, adapted from general procedures for similar complex organic molecules [2].

  • TLC Plate Preparation: Use commercially available TLC plates coated with silica gel GF254. The "GF254" indicator means the silica contains a gypsum binder and a fluorescent indicator that glows under 254 nm UV light [2].
  • Sample Preparation: Dilute a small aliquot (~0.1 mL) of your reaction mixture with a suitable solvent (e.g., ethanol or ethyl acetate). In a separate vial, prepare a dilute solution of the starting material (e.g., H-Arg(NO2)-Obzl·HCl) for reference [2].
  • Spotting: Using a fine capillary tube, spot the reference solution and the reaction mixture solution onto the baseline of the TLC plate (about 1 cm from the bottom). If needed, also co-spot a mixture of both to confirm identity.
  • Mobile Phase Selection and Elution:
    • Initial System: Begin method development with a solvent system of medium polarity, such as Dichloromethane (DCM) / Methanol (MeOH) in a 9:1 (v/v) ratio [2].
    • Optimization: Adjust the ratio based on the initial results. If spots move with the solvent front, decrease the polarity (e.g., 95:5 DCM/MeOH). If spots remain at the baseline, increase the polarity (e.g., 8:2 or 7:3 DCM/Meohol) [1].
    • Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a filter paper in the chamber to aid saturation, cover it, and let it equilibrate for a few minutes.
    • Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the spots. Replace the lid and allow the solvent to ascend until it is about 1 cm from the top of the plate.
  • Visualization:
    • UV Light: First, observe the dried TLC plate under a UV lamp at 254 nm. Compounds that quench the fluorescence will appear as dark spots on a green background [2].
    • Staining Reagents: If the compound does not contain a UV chromophore, use chemical stains. For this molecule, ninhydrin spray followed by heating is excellent for visualizing any free amine groups that might be present in the product or starting material [2].

Key Principles for Effective Purification

To move from successful TLC monitoring to purification, remember that a good TLC separation does not always guarantee a good flash chromatography separation. The Retention Factor (Rf) is key to predicting flash chromatography behavior [1].

  • Target Rf Range: For the compound of interest, aim for an Rf value between 0.1 and 0.4 in your chosen solvent system [1].
  • Calculate Delta CV (ΔCV): The separation quality for flash chromatography is measured by Delta CV (ΔCV). Calculate it for your target compound relative to the closest-moving impurity: ΔCV = (1/Rf of impurity) - (1/Rf of target) [1].
  • Predict Loading Capacity: A larger ΔCV value allows for a larger sample load on a flash chromatography column. A ΔCV of less than 1.0 severely limits loading capacity, while a ΔCV greater than 3.9 allows for loads of 100-500 mg on a 10g silica cartridge [1].

The diagram below summarizes the logical workflow from TLC analysis to successful purification.

Start Start TLC Analysis TLC Run TLC Plate Start->TLC CheckRf Check Target Rf Value TLC->CheckRf RfLow Rf < 0.1? Solvent too non-polar CheckRf->RfLow RfGood 0.1 ≤ Rf ≤ 0.4? Good for purification CheckRf->RfGood RfHigh Rf > 0.4? Solvent too polar CheckRf->RfHigh AdjustNonPolar Increase polarity of solvent RfLow->AdjustNonPolar CalculateDeltaCV Calculate ΔCV for closest impurity RfGood->CalculateDeltaCV AdjustPolar Decrease polarity of solvent RfHigh->AdjustPolar AdjustNonPolar->TLC AdjustPolar->TLC DeltaCVGood ΔCV ≥ 1.0? Sufficient for flash separation CalculateDeltaCV->DeltaCVGood DeltaCVPoor ΔCV < 1.0? Poor separation, limit load CalculateDeltaCV->DeltaCVPoor Use reduced sample load ProceedToFlash Proceed to Flash Chromatography DeltaCVGood->ProceedToFlash DeltaCVPoor->ProceedToFlash Use reduced sample load

References

H-Arg(NO2)-Obzl reaction conditions optimization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Primary Applications

H-Arg(NO₂)-Obzl, or Nω-Nitro-L-arginine benzyl ester, is a protected arginine derivative primarily used in peptide synthesis and as a research tool.

The table below summarizes its key identifiers. Note that it is commonly available as two different salts, which have different properties.

Property H-Arg(NO₂)-Obzl (Free Base) H-Arg(NO₂)-Obzl p-Tosylate
CAS Number 7672-27-7 [1] 10342-07-1 [2] [3]
Molecular Formula C₁₃H₁₉N₅O₄ [1] C₂₀H₂₇N₅O₇S [2] [3]
Molecular Weight 309.32 g/mol [1] 481.52 g/mol [2] [3]
Melting Point 132-134 °C [1] Information Missing
Density 1.37 g/cm³ [1] Information Missing
Primary Role Building block for peptide synthesis [4] Salt form to improve stability/crystallinity [2]

Its main applications in research include:

  • Peptide Synthesis: Serves as a protected arginine residue where the NO₂ group protects the guanidino side chain, and the benzyl ester (Obzl) protects the C-terminal carboxylic acid [5] [4]. This prevents side reactions during the coupling of other amino acids.
  • Enzyme Inhibition: Acts as an inhibitor of nitric oxide synthase (NOS), helping researchers study nitric oxide signaling pathways in cardiovascular and neurological diseases [6] [1].

Synthesis and Reaction Optimization

The synthesis of H-Arg(NO₂)-Obzl and its incorporation into peptides is a multi-step process that requires careful control. The following diagram outlines the general workflow from the base amino acid to the final deprotected peptide.

G Diagram: Synthetic Workflow for H-Arg(NO₂)-Obzl-containing Peptides L_Arg L-Arginine Precursor Protection Protection of Functional Groups L_Arg->Protection Nitro Nitration of Guanidino Group Protection->Nitro Ester Benzyl Ester Formation Nitro->Ester Peptide Peptide Chain Assembly Ester->Peptide Deprotection Global Deprotection & Cleavage Peptide->Deprotection Final Final Peptide Deprotection->Final

Key Optimization Parameters

Critical parameters for the nitration step, which introduces the NO₂ group, are summarized in the table below.

Parameter Optimal Range Impact on Reaction
Temperature 0 - 5 °C [6] Maintains high yield (85-92%) by preventing decomposition of sensitive intermediates.
Reaction Time 2 - 4 hours [6] Maximizes conversion efficiency.
Nitrating Agent Ratio 1.2 : 1 (to substrate) [6] Prevents over-nitration and side product formation.
pH Control 1.5 - 2.0 [6] Stabilizes reactive intermediates during the transformation.
Detailed Protocol for Coupling H-Arg(NO₂)-Obzl

The search results provide a specific example of coupling H-Arg(NO₂)-Obzl·p-TsOH (compound 6 in the paper) into a tripeptide [4]:

  • Activation & Coupling: The precursor dipeptide (compound 5 in the paper) was coupled with H-Arg(NO₂)-OBzl·p-TsOH using Bop-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) as the activating reagent. The reaction was typically performed in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) in the presence of a base like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride or p-tosylate salt of the amino component.
  • Global Deprotection: After the peptide chain was assembled, the final deprotection of the benzyl ester (Obzl) and the nitro (NO₂) group on arginine was achieved via catalytic hydrogenation [4]. This one-step reaction typically uses a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Troubleshooting FAQ

Here are solutions to common problems encountered when working with H-Arg(NO₂)-Obzl.

Q1: How do I remove the NO₂ protecting group without catalytic hydrogenation?

A: While catalytic hydrogenation is common, the NO₂ group can also be removed using tin(II) chloride (SnCl₂) or other reducing agents [5]. The use of sodium borohydride (NaBH₄) in the presence of a metal catalyst like copper acetylacetonate [Cu(acac)₂] has been reported as an effective method, achieving complete removal within 30-60 minutes at room temperature [6].

Q2: What side reactions are associated with the NO₂ group during cleavage?

A: During strong acid cleavage (like with HF), the NO₂ group on arginine can lead to the formation of ornithine residues as a side reaction [5]. To mitigate this, consider using alternative arginine protecting groups like Pbf in Fmoc chemistry, which are less prone to such side reactions [5].

Q3: My coupling efficiency is low. How can I improve it?

A: Low coupling efficiency can be due to the steric hindrance or poor solubility of intermediates.

  • Ensure Complete Salt Neutralization: The H-Arg(NO₂)-Obzl·p-TsOH salt must be neutralized with a suitable base (e.g., DIPEA) before activation to free the amine group for coupling.
  • Use Powerful Activators: Employ potent coupling reagents like Bop-Cl, HATU, or DCC/HOBt to ensure efficient amide bond formation, especially for sterically hindered couplings [4].
  • Confirm Solubility: Ensure the reacting species are fully dissolved in the reaction solvent (e.g., DMF or DCM).
Q4: How can I monitor the reaction progress and confirm deprotection?

A: Use analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To monitor the consumption of starting materials and the formation of products during coupling and deprotection steps.
  • Mass Spectrometry (MS): MALDI-TOF MS is particularly useful for confirming the molecular weight of intermediate and final peptides, ensuring successful deprotection [7].
  • Nuclear Magnetic Resonance (NMR): ¹H NMR can be used to characterize synthesized intermediates, such as confirming the structure of a PEG-peptide conjugate by identifying characteristic peaks for PEG (~3.5 ppm) and peptide amide bonds (7-9 ppm) [7].

Key Takeaways

  • Plan Your Protection Strategy: The NO₂ group is stable to acids but can be reduced, allowing for orthogonal deprotection strategies in complex syntheses [6] [5].
  • Control Reaction Conditions Precisely: Adhering to the optimized parameters for temperature and stoichiometry, especially during nitration, is crucial for achieving high yields [6].
  • Choose the Right Deprotection Method: Catalytic hydrogenation simultaneously removes the benzyl ester and NO₂ groups, while alternative methods like SnCl₂ or NaBH₄ reduction are available if hydrogenation is unsuitable [6] [4].

References

H-Arg(NO2)-Obzl HCl peptide coupling efficiency improvement

Author: Smolecule Technical Support Team. Date: February 2026

Why is Coupling H-Arg(NO₂)-Obzl HCl Difficult?

Coupling protected arginine is often challenging due to the steric hindrance from its bulky side chain and protecting group (in this case, NO₂). Furthermore, the guanidine group requires protection, which adds to the molecule's bulk and can shield the reacting carboxyl group, slowing down the coupling reaction [1]. This can lead to low yields and the formation of deletion sequences.

How to Improve Coupling Efficiency

You can employ several strategies to enhance the coupling efficiency of H-Arg(NO₂)-Obzl HCl. The table below summarizes the most effective methods.

Strategy Method Details Key Benefit / Rationale
Double Coupling [1] Perform two consecutive coupling cycles for the same Arg residue. Ensures complete reaction, especially after slow or incomplete first coupling.
Increased Concentration [1] Use high-concentration (e.g., 0.5 M) solutions of amino acid and coupling reagent. Drives the bimolecular reaction forward, increasing coupling speed and efficiency.
Extended Coupling Time [1] Allow more time for the coupling reaction to proceed. Accommodates the slower reaction rate caused by steric hindrance.
Optimized Coupling Reagents [2] Use potent, racemization-suppressing reagents like HOBt or HOAt with carbodiimides (e.g., DIC). DIC is superior to EDC for minimizing epimerization; additives prevent side reactions and facilitate efficient coupling. [2]

The following workflow diagrams a systematic approach to optimizing your synthesis conditions.

G Start Start: Plan H-Arg(NO₂) Coupling Step1 Use High Concentration (0.5 M) Amino Acid & Coupling Reagent Start->Step1 Step2 Perform First Coupling with DIC/HOAt Step1->Step2 Decision1 Coupling Complete? Step2->Decision1 Step3 Proceed to Next Residue Decision1->Step3 Yes Step4 Perform Second Coupling (Double Coupling) Decision1->Step4 No Step5 Consider Extended Coupling Time Step4->Step5 If persistent issues Step5->Step3

Frequently Asked Questions

Q1: Can I use a different protecting group for Arginine to improve coupling? The search results do not provide a direct comparison for H-Arg(NO₂)-Obzl HCl. The nitro (NO₂) group is a common choice, but others like Pmc, Pbf, or Mtr are also widely used. The optimal group can depend on the specific peptide sequence and synthesis conditions.

Q2: Why is DIC preferred over EDC for challenging couplings like this? Evidence shows that DIC/HOAt leads to significantly less epimerization (4.2%) compared to EDC-HCl/HOAt (24.1%) or EDC/HOAt (29.8%) during the synthesis of a model peptide [2]. DIC lacks the unhindered basic amino function present in EDC, which is believed to contribute to base-catalyzed epimerization, especially in slow couplings.

Q3: What should I do if I suspect aspartimide formation in my peptide? Aspartic acid residues are prone to a base-catalyzed side reaction that forms aspartimide, which is mass-neutral and difficult to separate from the desired product [1]. Strategies to suppress this include using milder deprotection conditions or adding additives to the deprotection solution.

Experimental Protocol for Coupling Optimization

Here is a detailed protocol based on the strategies discussed, adaptable for both manual and automated Solid-Phase Peptide Synthesis (SPPS) [3] [1].

  • Pre-Coupling Setup: Complete the synthesis of the peptide sequence up to the residue immediately before the planned H-Arg(NO₂)-Obzl HCl incorporation.
  • Deprotection: Remove the Fmoc group from the growing peptide chain by treating the resin with 20% piperidine in DMF (typically 2 × 5 minutes).
  • Coupling Cycle (First Coupling):
    • Prepare a 0.5 M solution of H-Arg(NO₂)-Obzl HCl and HOBt or HOAt in DMF.
    • Add an equivalent volume of a 0.5 M solution of DIC in DMF to the amino acid mixture, activating it for 1-2 minutes.
    • Add the activated mixture to the resin and allow the coupling to proceed for 45-60 minutes with agitation.
  • Monitoring and Double Coupling: After the first coupling, test for complete coupling (e.g., Kaiser test). If the test is positive (indicating free amines remain), immediately perform a second coupling cycle using fresh reagents without an intermediate deprotection step.
  • Post-Coupling: After successful coupling, wash the resin thoroughly with DMF and proceed to the next deprotection and coupling cycle.

References

H-Arg(NO2)-Obzl HCl nitric oxide inhibition specificity

Author: Smolecule Technical Support Team. Date: February 2026

Strategies and Types of NOS Inhibitors

Inhibiting Nitric Oxide Synthase (NOS) is a therapeutic strategy for conditions involving excessive NO production, such as certain types of shock, neuroinflammatory diseases, and cancers [1]. The key challenge is achieving selectivity between the three main isoforms:

  • nNOS (neuronal NOS): Implicated in neurotoxicity and neurodegeneration.
  • iNOS (inducible NOS): Associated with septic shock and chronic inflammatory diseases.
  • eNOS (endothelial NOS): Crucial for vascular homeostasis; its inhibition can cause hypertension [2].

The table below categorizes common NOS inhibitors based on available literature.

Inhibitor Category Examples Key Characteristics / Reported Specificity
Substrate Analogues (Arginine-based) L-NMMA (Tilarginine), L-NAME, L-NNA [1] [2] Early, potent but generally non-selective NOS inhibitors [2].
Heme-coordinating Inhibitors 7-Nitroindazole, Aminoguanidine [1] [2] 7-NI shows relative specificity for nNOS; Aminoguanidine is a relatively selective iNOS inhibitor [1] [2].
Double-Headed Inhibitors Various double-headed aminopyridine compounds [2] A modern design strategy to achieve high potency and selectivity for nNOS over eNOS and iNOS [2].
Natural Products Sesquiterpenoid (from Ulmus macrocarpa) [2] Some natural compounds have been reported to exhibit iNOS inhibitory activity.

Experimental Approaches for Profiling Inhibitors

To objectively compare NOS inhibitors like H-Arg(NO2)-Obzl HCl, researchers use several key experimental methods. The workflow for profiling an inhibitor's specificity and potency typically follows a multi-stage process, illustrated below.

G cluster_enzyme_assay In Vitro Enzyme Assay (Key Steps) start Candidate NOS Inhibitor step1 1. In Vitro Enzyme Assay start->step1 step2 2. Cellular Activity Test step1->step2 ea1 Incubate purified NOS isoforms with: - L-Arg substrate - Cofactors (NADPH, etc.) step3 3. Ex Vivo / In Vivo Validation step2->step3 result Profile of Selectivity and Potency step3->result ea2 Add inhibitor at varying concentrations ea3 Measure product formation (e.g., L-citrulline, NO) over time ea4 Calculate IC₅₀ and Kᵢ values for each NOS isoform

The core methodologies supporting this workflow include:

  • In Vitro Enzyme Assays: These experiments determine an inhibitor's potency and mechanism. Purified human nNOS, iNOS, and eNOS enzymes are incubated with their substrate (L-arginine) and essential cofactors (NADPH, BH4, FAD, FMN). The inhibitor is added at varying concentrations, and the rate of product formation (L-citrulline or NO) is measured. Data is used to calculate key metrics:
    • IC₅₀: The concentration that inhibits 50% of enzyme activity.
    • Kᵢ: The inhibition constant, a measure of binding affinity [2].
  • Cellular Activity Tests: This assesses whether the inhibitor can penetrate cells and block NO production in a more complex environment. Cell lines that express a specific NOS isoform (e.g., macrophages for iNOS) are stimulated. The amount of NO produced is measured, often by detecting its stable metabolites, nitrite and nitrate, using the Griess reaction or a chemiluminescence assay [3] [4].
  • Structural Analysis: X-ray crystallography of inhibitor-enzyme complexes reveals the molecular interactions responsible for potency and selectivity. Differences in the active site pockets of nNOS, iNOS, and eNOS are exploited to design selective inhibitors [2].

References

H-Arg(NO2)-Obzl HCl CARM1 activation validation

Author: Smolecule Technical Support Team. Date: February 2026

CARM1 Modulators and Available Data

Although data on H-Arg(NO2)-Obzl HCl is missing, other types of CARM1 modulators have been studied. The table below summarizes the key findings from the literature.

Modulator Type Example Compound(s) Reported Effect / Mechanism Experimental Context
Activators Aryl ureido acetamido indole carboxylates ("uracandolates") [1] Increased methylation of histone (H3) and non-histone (PABP1) substrates; first reported compounds to act as CARM1 activators [1] In vitro and cellular settings [1]
Inhibitors TP-064, EZM2302 [2] Inhibit CARM1-dependent methylation; TP-064 reduces nuclear histone marks (H3R17me2a, H3R26me2a) while EZM2302 has minimal effect on these marks [2] Cell-based models (e.g., MEFs, breast cancer cell lines); subcellular fractionation, immunoblotting [2]
PROTAC Degraders Compounds using a TP-064-derived ligand [3] Degrade the entire CARM1 protein, abolishing both enzymatic and scaffolding functions [4] Cell-based assays showing downregulation of substrate methylation and inhibition of cancer cell migration [3]

Related Experimental Context

The methodologies used to validate the effects of the known modulators can serve as a reference for designing your own validation experiments for H-Arg(NO2)-Obzl HCl.

  • For Activator Research: The study on the "uracandolates" activators assessed their effect on CARM1-induced arginine methylation in vitro and in cellular settings [1]. Key methodologies from such research likely include:

    • In vitro methylation assays: Using recombinant CARM1 enzyme and substrates like histones or PABP1, with detection methods to measure the transfer of the methyl group.
    • Cellular target engagement: Immunoblotting of cell lysates with antibodies specific for CARM1-methylated substrates (e.g., H3R17me2a) to confirm the compound's activity inside cells.
  • For Inhibitor Characterization: A 2025 study compared inhibitors TP-064 and EZM2302 using a range of techniques [2], which are highly relevant for a comprehensive validation:

    • Immunoblotting to detect changes in methylation levels of histone (H3R17me2a, H3R26me2a) and non-histone (p300, GAPDH, DRP1) substrates.
    • Subcellular fractionation to isolate and examine CARM1 functions in nuclear versus cytoplasmic compartments.
    • Chromatin Immunoprecipitation (ChIP) assay to study the recruitment of CARM1 and the presence of its methylation marks on specific gene promoters.
    • Gene expression analysis (e.g., qPCR) to measure the transcription of CARM1-regulated genes.
    • Confocal microscopy to visualize biological outcomes, such as LC3 puncta formation in studies of autophagy.

CARM1's Biological Roles and Signaling Context

CARM1 (Coactivator-associated arginine methyltransferase 1) is a multifaceted enzyme with both catalytic (methylation-dependent) and non-catalytic (scaffolding) functions [4]. It regulates crucial cellular processes, and its activation or inhibition can be explored in several pathway contexts. The diagram below outlines its core functions.

carm1_pathways CARM1 CARM1 Transcription Transcription Regulation CARM1->Transcription Methylates histones (H3R17/R26) & coactivators Splicing RNA Splicing CARM1->Splicing Methylates splicing factors DNA_Repair DNA Damage Response CARM1->DNA_Repair Coactivates p53 & cell cycle arrest genes Metabolism Metabolism CARM1->Metabolism Methylates GAPDH etc. Autophagy Autophagy CARM1->Autophagy Regulates autophagy-related genes Cell_Cycle Cell Cycle Control CARM1->Cell_Cycle Scaffolding function

Suggestions for Further Investigation

Given the lack of specific data on H-Arg(NO2)-Obzl HCl, here are some paths you could take to find the information you need:

  • Refine Your Search: The name "H-Arg(NO2)-Obzl HCl" appears to be a chemical descriptor or acronym. Try to locate its systematic IUPAC name or any commercial catalog numbers (e.g., from Tocris, MedChemExpress) and search using those identifiers.
  • Explore Patent Literature: This compound may be described in a patent for its use as a CARM1 activator. Searching specialized patent databases could yield detailed biological data.
  • Direct Inquiries: If this compound is sourced from a specific research group or company, consider contacting them directly for validation data or a relevant publication.

References

H-Arg(NO2)-Obzl HCl biological activity validation assays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Compound and Potential Assays

The available information indicates that H-Arg(NO2)-Obzl HCl is a protected arginine derivative, where the nitro group (NO2) protects the guanidino function and the benzyl group (Obzl) protects the carboxylic acid [1]. Such protected amino acids are fundamental tools in solid-phase peptide synthesis (SPPS) [2] but are not typically the subject of biological activity studies themselves.

However, if you are synthesizing a novel peptide or peptidomimetic that incorporates this building block, you would validate the biological activity of the final product. The table below outlines common types of assays you could consider, based on the activities of related peptide-based therapeutics mentioned in the search results.

Assay Type Purpose Example Methods & Readouts Relevant Context from Search Results
Antimicrobial Activity [3] [4] Determine the ability to kill or inhibit microbial growth. Minimum Inhibitory Concentration (MIC), time-kill kinetics, membrane permeabilization (e.g., with propidium iodide) [4]. Used to evaluate antimicrobial peptides (AMPs) and ultra-short cationic lipopeptides (USCLs).
Antiviral Activity [3] [5] Assess effectiveness against viral targets, such as viral proteases. Viral protease inhibition assay (IC₅₀), anti-viral activity in cell culture (EC₅₀), cytotoxicity (CC₅₀) [5]. Used in development of peptidomimetic SARS-CoV-2 3CLpro inhibitors.
Enzyme Inhibition [5] Measure potency against a specific enzyme target. Enzyme activity assays to determine IC₅₀ values; structural analysis via X-ray crystallography or molecular docking [5]. Applied to characterize covalent peptidomimetic 3CLpro inhibitors.
Cytotoxicity & Selectivity [4] Evaluate safety profile and selectivity for target vs. host cells. Hemolysis assay, cytotoxicity on mammalian cell lines (e.g., HaCaT), calculated selectivity index [4]. Critical for establishing the therapeutic window of novel antimicrobial lipopeptides.

The relationship between these different assays in a typical validation workflow can be visualized as follows:

Start Synthesized Peptide/Compound Primary Primary In Vitro Assay (e.g., Enzyme Inhibition, MIC) Start->Primary Secondary Secondary Mechanism Assay (e.g., Membrane Permeabilization) Primary->Secondary Safety Cytotoxicity & Selectivity Primary->Safety Structural Structural Analysis (e.g., Molecular Docking) Secondary->Structural Safety->Structural

A Path Forward for Validation

Given the lack of direct data, your approach to biological validation should be target-directed:

  • Define the Therapeutic Target: Your choice of assays will depend entirely on the intended biological target of your final compound (e.g., a bacterial membrane, a viral protease, a signaling pathway).
  • Consult Specific Protocols: For detailed experimental procedures, the protocols from [2] on solid-phase peptide synthesis and from [4] on antimicrobial testing are excellent starting points for developing your own methodology.
  • Consider the Building Block's Role: The biological activity of your final molecule will be influenced by the Arg(NO2) moiety. Once deprotected, the arginine residue can be critical for interactions with negatively charged microbial membranes [3] [4] or for forming hydrogen bonds in enzyme active sites [5].

References

H-Arg(NO2)-Obzl HCl mass spectrometry confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Reported Mass Spectrometry Data

The table below consolidates the experimental mass spectrometry findings from the search results for H-Arg(NO2)-Obzl HCl and a very similar compound.

Compound Name CAS Number Reported MS Data Context & Experimental Notes
H-Arg(NO₂)-Obzl HCl Not explicitly stated ESI-MS m/z: 421.18 [M+H]+ [1] Synthetic intermediate for pyrazole antiangiogenic agents [1].
H-Trp-OBzl·HCl 35858-81-2 Molecular Weight: 294.3 g/mol [2] Purchasable amino acid derivative; MS data suggests confirmation of identity rather than purity method [2].

The primary data for H-Arg(NO2)-Obzl HCl comes from a study where it was used as a precursor in multi-step synthesis [1]. The experimental details are as follows:

  • Synthesis: The compound was synthesized from H-Arg(NO₂)-OH, which was first esterified using methanol and thionyl chloride (SOCl₂) to create H-Arg(NO₂)-OMe, and then reacted with hydrazine hydrate to form the hydrazide H-Arg(NO₂)-CO-NH-NH₂ [1].
  • MS Analysis: The final product was characterized using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode, confirming the molecular ion peak [1].

Suggested Workflow for MS Confirmation

For researchers needing to confirm the identity and purity of H-Arg(NO2)-Obzl HCl, the following analytical techniques are commonly employed for peptide intermediates, though a specific protocol was not found in the search results.

Start Sample: H-Arg(NO₂)-Obzl HCl LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) Start->LCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Start->NMR HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC MS_Goal Primary Goal: Confirm Identity LCMS->MS_Goal NMR_Goal Primary Goal: Confirm Structure and Identify Impurities NMR->NMR_Goal HPLC_Goal Primary Goal: Verify Purity HPLC->HPLC_Goal

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the core technique for confirmation [3]. The LC component separates the compound from potential impurities, while the MS detector confirms its molecular weight. You should expect to see a dominant peak corresponding to the [M+H]+ ion.
  • Supporting Techniques:
    • HPLC with UV detection is the gold standard for quantitative purity analysis, where a single dominant peak (>99% area) indicates high purity [4].
    • NMR Spectroscopy (particularly 1H and 13C) is used to confirm the molecular structure and identify specific impurities, such as residual solvents or byproducts [4].

Key Insights for Researchers

  • Check Batch-Specific Data: When sourcing this chemical, suppliers should provide a Certificate of Analysis (CoA) with batch-specific HPLC chromatograms and MS spectra [4].
  • Context of Data: The available MS data for H-Arg(NO2)-Obzl HCl is from a synthetic chemistry study focused on creating a novel compound library [1]. This data confirms identity as an intermediate but may not represent a purity analysis for the starting material itself.

References

H-Arg(NO2)-Obzl HCl purity analysis methods

Author: Smolecule Technical Support Team. Date: February 2026

Standard Purity Analysis Methods

For researchers, verifying the purity of H-Arg(NO2)-Obzl HCl involves a combination of analytical techniques. The following table summarizes the primary methods used.

Method Key Parameters / Data Purpose in Purity Analysis
High-Performance Liquid Chromatography (HPLC) [1] [2] Assay: >98.0% to 99.12% [2]. Detects impurities at <0.1% levels [1]. The gold standard for quantitative purity analysis; detects and quantifies impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy [1] [2] Confirms molecular structure; identifies specific contaminants (e.g., residual solvents, byproducts) [1]. Provides structural confirmation and identifies specific impurities.
Mass Spectrometry (MS) [1] LC-MS, ESI-MS; confirms molecular weight (M. Wt: 345.78 g/mol for HCl salt) [1] [3]. Verifies molecular identity and detects unknown contaminants based on mass.
Thin-Layer Chromatography (TLC) [3] [4] Quick, cost-effective; uses silica plates and solvent systems [3]. A quick, semi-quantitative method for preliminary purity checks.
Optical Rotation [2] Specific Rotation [α]20/D: +4.58° (C=2, DMF) [2]. Confirms the correct chiral configuration (L-form) of the amino acid derivative.
Melting Point Analysis [5] [2] Range: 115.0~135.0°C (for TosOH salt) [2] or 132-134°C (for free base) [5]. A sharp, defined melting point indicates a pure compound.
Loss on Drying [2] <0.50% [2]. Measures volatile content (e.g., water, residual solvents).

Detailed Experimental Protocols

Here is a deeper look into the methodologies for key analytical techniques.

  • HPLC Protocol: Dissolve the sample in a suitable solvent like methanol or water. Inject into an HPLC system equipped with a UV detector (wavelength 220–280 nm). Compare the retention time and peak area of the main peak against a certified reference standard. A purity of ≥98% is typically required for research applications, with ≥99% for pharmaceutical development [1] [2].

  • NMR Spectroscopy: Prepare a sample solution in an appropriate deuterated solvent. Acquire 1H-NMR and 13C-NMR spectra. Interpret the spectra by confirming that all proton and carbon signals match the expected molecular structure of H-Arg(NO2)-Obzl HCl and checking for extraneous peaks that indicate impurities like benzyl alcohol [1].

  • TLC Procedure: Spot a small amount of the dissolved sample on a silica gel plate. Develop the plate in an appropriate solvent system (e.g., chloroform/methanol/acetic acid mixtures). Visualize the spots under UV light or using iodine vapor. A pure compound typically shows a single, dominant spot [4].

Quality Assurance & Specifications

Commercial suppliers provide Certificates of Analysis (CoA) with detailed specifications. The table below shows a typical quality control profile for H-Arg(NO2)-Obzl TosOH salt, which is closely related to the HCl salt [2].

Test Item Specification Typical Result
Appearance White or Off-White Powder Conforms
Assay (HPLC) >98.0% 99.12%
Loss on Drying <0.50% 0.25%
Specific Rotation [α]20/D (C=2, DMF) +4.58°
Melting Point 115.0~135.0°C 115.0~120.0°C
NMR Spectrum Conforms to Structure Conforms

Practical Guide for Analysis

The analytical workflow for purity verification typically follows a logical sequence, from initial checks to confirmatory analysis, as illustrated below.

Start Start: Sample Receipt A Initial Checks: Appearance, Melting Point Start->A B Preliminary Purity Screen: Thin-Layer Chromatography (TLC) A->B C Quantitative Purity Analysis: High-Performance Liquid Chromatography (HPLC) B->C D Structural Confirmation: NMR Spectroscopy & Mass Spectrometry (MS) C->D End End: Purity Assessment D->End

Key Considerations for Researchers

When analyzing H-Arg(NO2)-Obzl HCl, please note:

  • Salt Form Awareness: Be aware of the specific salt form you are analyzing (e.g., HCl vs. TosOH), as this affects molecular weight, NMR spectra, and melting point [3] [2].
  • Multi-Method Approach: Relying on a single method is insufficient. HPLC quantifies purity, while NMR and MS confirm identity and identify specific impurities [1].
  • Storage Conditions: Store the compound in sealed containers at cool, dry temperatures (2-8°C) and protect from light and moisture to preserve purity over time [2].

References

A Framework for Comparing Peptide Salt Forms

Author: Smolecule Technical Support Team. Date: February 2026

When comparing different salt forms of a peptide intermediate like H-Arg(NO₂)-Obzl, the evaluation typically focuses on a set of key physicochemical properties that influence both the synthesis process and the final product's quality. The table below outlines these critical properties and the standard experimental protocols used to assess them.

Property Description & Impact Standard Experimental Protocol
Purity Percentage of target compound vs. impurities (e.g., related substances, residual solvents). Directly impacts synthesis yield and final peptide quality [1]. HPLC with UV detection: Sample is dissolved and injected. Purity is calculated from the area of the main peak relative to all peaks. A purity of ≥99% is often required for pharmaceutical applications [1].
Solid Form Crystalline or amorphous nature, presence of polymorphs or hydrates. Affects stability, solubility, and handling [2]. X-ray Diffraction (XRD): Determines crystal structure and confirms salt formation. Thermal Analysis (DSC/TGA): Measures melting point, decomposition temperature, and solvent/water content [3] [2].
Solubility Concentration in a specific solvent at a given temperature. Crucial for choosing reaction solvents and for bioavailability in drugs [2]. Shake-Flask Method: An excess of the solid is added to a solvent and agitated. The concentration of the dissolved solute is measured at equilibrium, often via UV spectroscopy [2].
Hygroscopicity Tendency to absorb moisture from the atmosphere. Can affect stability, flow properties, and weighing accuracy. Dynamic Vapor Sorption (DVS): The sample is exposed to controlled humidity levels, and weight changes are measured to assess water uptake.
Vibrational Signature Molecular fingerprint used for identification and to detect structural changes. IR and Raman Spectroscopy: Spectra are collected and compared to reference standards or interpreted via theoretical calculations to confirm molecular structure [3].

Workflow for Salt Form Analysis and Comparison

The following diagram illustrates a typical workflow for analyzing and comparing different salt forms, integrating the methodologies mentioned above.

Start Start: Salt Form Comparison Step1 Sample Preparation (Dissolution/Recrystallization) Start->Step1 Step2 Purity Analysis (HPLC) Step1->Step2 Step3 Structural Confirmation (XRD, NMR) Step2->Step3 Step4 Solubility & Hygroscopicity (Shake-Flask, DVS) Step3->Step4 Step5 Interpretation & Decision Step4->Step5

How to Proceed with Your Research

Since direct data on H-Arg(NO₂)-Obzl HCl is not publicly available, here are some practical steps you can take to acquire the information you need:

  • Synthesize and Compare: The most reliable approach is to synthesize or source the different salt forms yourself (e.g., hydrochloride, acetate, trifluoroacetate) and conduct the experiments outlined above to generate your own comparative dataset.
  • Consult Specialized Suppliers: Reach out to companies that specialize in peptide building blocks and custom synthesis (e.g., KiloBio, Peptide.com). They may have proprietary data or offer custom synthesis and analytical services [1] [4].
  • Broaden Literature Review: Look for scientific papers on the solid-state or solution properties of closely related compounds, such as other protected arginine derivatives or benzyl ester salts. The studies on (S)-2-amino-3-guanidinopropanoic acid salts provide a good example of the depth of analysis possible [3].

References

×

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

345.1203818 g/mol

Monoisotopic Mass

345.1203818 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

Explore Compound Types